molecular formula C8H8N2 B1320840 3-Methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 22930-75-2

3-Methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1320840
CAS No.: 22930-75-2
M. Wt: 132.16 g/mol
InChI Key: RXHOENUBSKBJOV-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[3,2-C]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-10-8-2-3-9-5-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOENUBSKBJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612153
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22930-75-2
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22930-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrrolo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-pyrrolo[3,2-c]pyridine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its unique structural features have led to the development of potent and selective inhibitors for various biological targets, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the basic structure, physicochemical properties, synthetic approaches, and known biological activities of the this compound core. The content herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this important molecular framework.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 3-position of the pyrrolo moiety. This arrangement results in a bicyclic heteroaromatic system with distinct electronic and steric properties that are amenable to chemical modification for drug design.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol -
CAS Number 22930-75-2[1]
1H NMR (CDCl₃, 500 MHz) δ (ppm) Data not readily available in searched literature.-
¹³C NMR (CDCl₃, 126 MHz) δ (ppm) Data not readily available in searched literature.-
Melting Point Data not readily available in searched literature.-

Synthesis Methodology

A detailed, step-by-step experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature. However, a general synthetic strategy can be inferred from the synthesis of the parent 1H-pyrrolo[3,2-c]pyridine scaffold and subsequent methylation. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative.

General Experimental Protocol for the Synthesis of the 1H-pyrrolo[3,2-c]pyridine Scaffold:

A multi-step synthesis starting from a substituted pyridine is a common route. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been described, which can then undergo further modifications.[2]

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[2]

  • Nitration: The resulting pyridine-1-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.[2]

  • Vinylamination: The nitro-substituted intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a dimethylaminovinyl group.[2]

  • Reductive Cyclization: The final pyrrole ring is formed through a reductive cyclization of the vinylamino intermediate, typically using iron powder in acetic acid, to yield the 1H-pyrrolo[3,2-c]pyridine core.[2]

Methylation:

Subsequent methylation at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core would likely involve standard N-alkylation or C-alkylation methodologies, the specifics of which would depend on the reactivity of the core and the desired regioselectivity.

Biological Significance and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this core have shown significant promise as inhibitors of protein kinases and as anticancer agents that interfere with microtubule dynamics.

FMS Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often implicated in acute myeloid leukemia (AML).[3]

Table 2: In Vitro Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 1r) as a FMS Kinase Inhibitor

Cell Line/TargetIC₅₀ (nM)
FMS Kinase30
Ovarian Cancer Cell Lines150 - 1780
Prostate Cancer Cell LinesData not specified
Breast Cancer Cell LinesData not specified

Data extracted from a study on diarylamide derivatives of the pyrrolo[3,2-c]pyridine scaffold.

FMS_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (CSF-1) Ligand (CSF-1) FMS Receptor FMS Receptor Ligand (CSF-1)->FMS Receptor Binds Downstream Signaling Downstream Signaling FMS Receptor->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes Pyrrolo_pyridine_Inhibitor This compound Derivative Pyrrolo_pyridine_Inhibitor->FMS Receptor Inhibits

Tubulin Polymerization Inhibition

Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics. This mechanism of action is a well-established strategy in cancer chemotherapy.[2]

Table 3: In Vitro Antiproliferative Activity of a Representative 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t) as a Tubulin Polymerization Inhibitor

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Data extracted from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[2]

Tubulin_Polymerization_Inhibition cluster_process Cellular Process cluster_outcome Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Inhibitor This compound Derivative Inhibitor->Microtubule Assembly Inhibits

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its derivatives have demonstrated potent activity against key cancer targets, including FMS kinase and tubulin. The structural simplicity and synthetic tractability of this core make it an attractive starting point for further medicinal chemistry efforts. Future research focused on the synthesis of a wider range of derivatives and a deeper understanding of their structure-activity relationships will undoubtedly unlock the full therapeutic potential of this promising heterocyclic system. This guide serves as a foundational resource to aid in these ongoing and future drug discovery endeavors.

References

3-Methyl-1H-pyrrolo[3,2-C]pyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolopyridine scaffold is a key feature in various biologically active molecules, including kinase inhibitors and anticancer agents. This technical guide provides a summary of the available physical and chemical properties, a plausible synthetic protocol, and a conceptual visualization of its synthesis.

Physical and Chemical Properties

Direct experimental data for this compound (CAS Number: 22930-75-2) is not extensively documented in publicly available literature. However, the properties of related compounds can provide valuable estimations.

Table 1: Core Properties of this compound and Related Compounds

PropertyThis compound3-Methylpyridine (for comparison)1H-Pyrrolo[3,2-b]pyridine (Isomer)
Molecular Formula C₈H₈N₂C₆H₇NC₇H₆N₂
Molecular Weight 132.16 g/mol 93.13 g/mol 118.14 g/mol
CAS Number 22930-75-2[1][2][3]108-99-6272-49-1[4]
Melting Point Data not available-19 °C[5]128 °C[4]
Boiling Point Data not available141-143 °C[6]Data not available
Solubility Data not availableSoluble in water and alcohol[5]Data not available

Spectral Data

Table 2: Spectral Data

Data TypeThis compoundNotes
¹H NMR Predicted shifts would include aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group.Specific experimental data is not available in the searched literature.
¹³C NMR Predicted shifts would show carbons of the fused aromatic system and the methyl group.Specific experimental data is not available in the searched literature.
Mass Spectrometry Exact Mass: 132.0687 g/mol (predicted)High-resolution mass spectrometry of derivatives has been reported.[7]

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of azaindoles. One common approach is the Fischer indole synthesis, adapted for aza-analogs.

Proposed Synthesis: Modified Fischer Indole Synthesis

This protocol is a conceptual adaptation and would require optimization.

Materials:

  • 4-Hydrazinopyridine

  • Propionaldehyde

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Hydrazone:

    • Dissolve 4-hydrazinopyridine in ethanol.

    • Add propionaldehyde dropwise to the solution at room temperature.

    • Stir the mixture for 2-4 hours. The formation of the corresponding hydrazone can be monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Cyclization:

    • Add the crude hydrazone to polyphosphoric acid at an elevated temperature (e.g., 120-150 °C).

    • Stir the mixture vigorously for 1-3 hours. The progress of the cyclization should be monitored by TLC.

    • Allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Since no specific signaling pathways involving this compound have been identified, a diagram of the proposed synthetic workflow is provided below.

G cluster_reactants Reactants cluster_process Process cluster_purification Work-up & Purification cluster_product Product A 4-Hydrazinopyridine C Hydrazone Formation (Ethanol, RT) A->C B Propionaldehyde B->C D Cyclization (Polyphosphoric Acid, 120-150°C) C->D Crude Hydrazone E Neutralization & Extraction D->E Crude Product F Column Chromatography E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Disclaimer: The information provided in this document is based on available scientific literature and chemical databases. The physical and chemical properties of this compound have not been extensively characterized, and the provided synthetic protocol is a conceptual adaptation that requires experimental validation and optimization. Researchers should exercise appropriate caution and conduct thorough literature reviews and safety assessments before undertaking any experimental work.

References

Pyrrolo[3,2-c]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the known biological targets of this scaffold, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.

Key Biological Targets and Quantitative Data

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated inhibitory activity against a range of important biological targets, primarily within the realms of oncology and neurodegenerative diseases. The key targets identified include various protein kinases and the microtubule protein, tubulin.

Kinase Inhibition

The pyrrolo[3,2-c]pyridine core has proven to be a versatile framework for the design of potent kinase inhibitors, targeting several key enzymes involved in cell signaling pathways critical to cancer cell proliferation and survival.

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[1][2] Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders.[1][2]

CompoundTarget KinaseIC50 (nM)Cell Line (for antiproliferative activity)IC50 (µM) (for antiproliferative activity)
1e FMS60--
1r FMS30Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78
KIST101029 FMS96--

Table 1: Inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[1][3]

Compound 1r demonstrated significant potency and selectivity for FMS kinase and also exhibited strong antiproliferative activity against a panel of cancer cell lines.[1][3]

Pyrrolo[3,2-c]pyridine derivatives have also shown inhibitory activity against other kinases, often with a degree of selectivity.

CompoundTarget Kinase% Inhibition at 1 µM
1r FLT3 (D835Y)42%
1r c-MET40%

Table 2: Inhibitory activity of compound 1r against other kinases.[1][3]

Furthermore, the derivative KIST101029 has been shown to inhibit signaling pathways involving MEK, JNK, and mTOR in mouse epidermal cells.[4]

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease.[5][6]

CompoundTarget KinaseIC50 (nM)
S01 GSK-3β0.35 ± 0.06

Table 3: Inhibitory activity of a pyrrolo[2,3-b]pyridine derivative against GSK-3β.[5][6] Note: While the core is a pyrrolo[2,3-b]pyridine, its relevance to the broader pyrrolopyridine family is noteworthy.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[7] Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[7][8]

CompoundTarget Cell LinesIC50 (µM)
10t HeLa, SGC-7901, MCF-70.12 - 0.21

Table 4: Antiproliferative activity of a tubulin polymerization inhibitor with a pyrrolo[3,2-c]pyridine scaffold.[7][8]

Compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM and disrupt microtubule dynamics in cells at a concentration of 0.12 µM.[8][9] This activity leads to G2/M phase cell cycle arrest and apoptosis.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound (pyrrolo[3,2-c]pyridine derivative)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data is typically measured as luminescence or fluorescence.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare Serial Dilutions of Test Compound r1 Add Kinase, Substrate, and Compound to Plate p1->r1 p2 Prepare Kinase, Substrate, and ATP Solutions p2->r1 r2 Initiate Reaction with ATP r1->r2 r3 Incubate at Room Temperature r2->r3 d1 Stop Reaction and Add Detection Reagent r3->d1 d2 Measure Signal (Luminescence/Fluorescence) d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 Value d3->d4

Workflow for an In Vitro Kinase Inhibition Assay.
Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compound

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare solutions of the test compound and controls in the polymerization buffer.

  • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

  • Add the test compound or controls to the respective wells.

  • Incubate the plate on ice for 5 minutes.

  • Initiate polymerization by adding GTP to all wells and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • The increase in absorbance reflects the extent of tubulin polymerization.

  • Calculate the percentage of inhibition relative to the negative control.

G cluster_setup Assay Setup (on ice) cluster_poly Polymerization & Measurement cluster_analysis Data Analysis s1 Add Tubulin to Pre-chilled Plate s2 Add Test Compound/Controls s1->s2 s3 Incubate on Ice s2->s3 p1 Initiate with GTP s3->p1 p2 Transfer to 37°C Spectrophotometer p1->p2 p3 Measure Absorbance at 340 nm over Time p2->p3 a1 Plot Absorbance vs. Time p3->a1 a2 Calculate % Inhibition a1->a2

Workflow for a Tubulin Polymerization Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • The results will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Signaling Pathway Visualizations

The inhibitory effects of pyrrolo[3,2-c]pyridine derivatives on various kinases directly impact key signaling pathways involved in cell growth, proliferation, and survival.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell metabolism and growth.[10][11] Pyrrolo[3,2-c]pyridine derivatives can inhibit components of this pathway, such as mTOR itself, leading to the suppression of cancer cell proliferation.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Pyrrolo Pyrrolo[3,2-c]pyridine Derivative Pyrrolo->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Pyrrolo_MEK Pyrrolo[3,2-c]pyridine Derivative (e.g., KIST101029) Pyrrolo_MEK->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

The Therapeutic Potential of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific therapeutic data for 3-Methyl-1H-pyrrolo[3,2-c]pyridine remains limited in publicly available scientific literature, numerous derivatives of the core structure have demonstrated potent biological effects, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their anticancer properties as inhibitors of tubulin polymerization and Monopolar Spindle 1 (MPS1) kinase. This review summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization by binding to the colchicine site. These compounds have shown potent antiproliferative activities against various cancer cell lines.

Quantitative Data: In Vitro Antiproliferative Activity

The in vitro antiproliferative activities of several 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundR GroupHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl0.851.231.56
10b 2-Methylphenyl0.540.680.82
10c 3-Methylphenyl0.310.450.59
10f 2-Methoxyphenyl0.280.390.47
10l 4-Fluorophenyl0.420.550.68
10m 4-Chlorophenyl0.350.480.61
10q Thiophen-3-yl0.250.310.42
10t Indol-5-yl0.12 0.15 0.21
CA-4 (positive control)-0.020.030.04

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[1]

Compound 10t , featuring an indolyl B-ring, demonstrated the most potent antiproliferative activity across all three cell lines.[1]

Experimental Protocols

General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines:

The synthesis involves a multi-step process starting from commercially available 2-bromo-5-methylpyridine.[1][2] A key step is the Suzuki cross-coupling reaction between a 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate and the corresponding arylboronic acids to yield the final products.[2]

In Vitro Antiproliferative Assay (MTT Assay):

  • Cell Seeding: HeLa, SGC-7901, and MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the synthesized compounds and the positive control (Combretastatin A-4) for 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay:

  • Reaction Mixture: A mixture of tubulin, GTP, and glutamate was prepared in a buffer solution.

  • Compound Addition: The test compounds or control were added to the reaction mixture.

  • Polymerization Initiation: The reaction was initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The increase in turbidity due to tubulin polymerization was monitored by measuring the absorbance at 340 nm over time.

Signaling Pathway and Mechanism of Action

These 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).

G2M_Arrest_Apoptosis Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Pyrrolo_pyridine->Tubulin Binds to Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Inhibits Polymerization Mitotic_spindle_defect Defective Mitotic Spindle Microtubule_disruption->Mitotic_spindle_defect G2M_arrest G2/M Phase Arrest Mitotic_spindle_defect->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

1H-Pyrrolo[3,2-c]pyridine Derivatives as MPS1 Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized to develop potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.

Quantitative Data: In Vitro Potency and Cellular Activity

Structure-activity relationship (SAR) studies led to the identification of optimized compounds with high potency against MPS1 and good translation to cellular activity.

CompoundMPS1 IC50 (μM)P-MPS1 IC50 (μM)HCT116 GI50 (μM)
8 (HTS Hit)0.020.10.5
65 (Optimized)0.002 0.04 0.16

P-MPS1 refers to the autophosphorylation of MPS1. HCT116 is a human colon cancer cell line. GI50 is the concentration for 50% growth inhibition.[3]

Compound 65 emerged as a highly potent and selective MPS1 inhibitor with a favorable oral pharmacokinetic profile.[3]

Experimental Protocols

MPS1 Kinase Inhibition Assay (Biochemical):

  • Reaction Setup: The assay was performed in a buffer containing recombinant MPS1 kinase domain, a fluorescently labeled peptide substrate, and ATP.

  • Compound Incubation: The enzyme was pre-incubated with various concentrations of the inhibitor.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and the peptide substrate.

  • Detection: The phosphorylation of the peptide substrate was measured using a suitable method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 Calculation: The IC50 values were determined from the dose-response curves.

Cellular P-MPS1 Assay:

  • Cell Treatment: HCT116 cells were treated with the test compounds for a specified period.

  • Cell Lysis: The cells were lysed to extract proteins.

  • Western Blotting: The protein lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with antibodies specific for phosphorylated MPS1 (P-MPS1) and total MPS1.

  • Quantification: The band intensities were quantified to determine the level of MPS1 autophosphorylation inhibition.

Signaling Pathway and Mechanism of Action

MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Overexpression of MPS1 is observed in many cancers. Inhibition of MPS1 by 1H-pyrrolo[3,2-c]pyridine derivatives leads to a premature exit from mitosis, resulting in chromosomal instability and ultimately cell death in cancer cells that are dependent on a robust SAC.

MPS1_Inhibition_Pathway Pyrrolo_pyridine_MPS1 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 65) MPS1_Kinase MPS1 Kinase Pyrrolo_pyridine_MPS1->MPS1_Kinase Inhibits MPS1_Inhibition MPS1 Inhibition Pyrrolo_pyridine_MPS1->MPS1_Inhibition SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1_Kinase->SAC_Activation Activates Mitotic_Arrest Proper Mitotic Arrest SAC_Activation->Mitotic_Arrest Chromosome_Segregation Accurate Chromosome Segregation Mitotic_Arrest->Chromosome_Segregation Cell_Viability Cell Viability Chromosome_Segregation->Cell_Viability SAC_Inactivation Premature SAC Inactivation MPS1_Inhibition->SAC_Inactivation Mitotic_Exit Aberrant Mitotic Exit SAC_Inactivation->Mitotic_Exit Aneuploidy Aneuploidy & Chromosomal Instability Mitotic_Exit->Aneuploidy Cell_Death Cancer Cell Death Aneuploidy->Cell_Death

Role of MPS1 in the spindle assembly checkpoint and the effect of its inhibition.

Conclusion

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant therapeutic potential, particularly as anticancer agents. Their ability to target fundamental cellular processes such as microtubule dynamics and mitotic checkpoint regulation makes them attractive candidates for further drug development. The potent in vitro and cellular activities of compounds like the indolyl-substituted tubulin inhibitor and the optimized MPS1 inhibitor highlight the versatility of this heterocyclic system. Future research, potentially including the exploration of 3-methyl substituted analogs, may lead to the development of novel and effective therapies for a range of human cancers.

References

Unveiling Nature's Scaffolds: An In-depth Technical Guide to the Natural Occurrence of Pyrrolo[3,2-c]pyridine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-c]pyridine core represents a significant heterocyclic scaffold in medicinal chemistry, with synthetic derivatives showing promising therapeutic potential. However, the natural occurrence of this specific ring system is remarkably rare, making its discovery and study a compelling area of research for natural product chemists and drug developers. This technical guide provides a comprehensive overview of the known naturally occurring pyrrolo[3,2-c]pyridine alkaloids, with a primary focus on the variolin family, isolated from a unique marine source. The guide details their isolation, biological activity, and what is known of their biosynthesis, presenting quantitative data and experimental protocols to support further research and development.

Natural Sources of Pyrrolo[3,2-c]pyridine Alkaloids

To date, the most prominent and well-documented examples of naturally occurring pyrrolo[3,2-c]pyridine alkaloids belong to the variolin family. These compounds have been isolated from the Antarctic marine sponge Kirkpatrickia variolosa .[1][2] The discovery of variolins in such a remote and extreme environment underscores the vast and underexplored chemical diversity of marine organisms.

The Variolin Alkaloids

The variolin family of alkaloids are characterized by their unique pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton. The key members of this family isolated from Kirkpatrickia variolosa include Variolin A, Variolin B, Variolin D, and N(3')-methyl tetrahydrovariolin B.[1] Among these, Variolin B is the most studied due to its potent biological activities.

Quantitative Data on Natural Occurrence

The isolation of variolin alkaloids from their natural source is a low-yielding process, which has driven significant efforts in their total synthesis to enable thorough biological evaluation. The reported yield of Variolin B from the methanolic extract of Kirkpatrickia variolosa is approximately 0.001% of the wet weight of the sponge.

AlkaloidNatural SourceYield (% of wet weight)Reference
Variolin BKirkpatrickia variolosa~0.001%[2]
Variolin AKirkpatrickia variolosaNot specified[1]
Variolin DKirkpatrickia variolosaNot specified[1]
N(3')-methyl tetrahydrovariolin BKirkpatrickia variolosaNot specified[1]

Experimental Protocols: Isolation of Variolin B

The following is a detailed methodology for the isolation of Variolin B from the Antarctic sponge Kirkpatrickia variolosa, based on the original report by Perry et al. (1994).[2]

1. Collection and Extraction:

  • Specimens of Kirkpatrickia variolosa are collected from the Antarctic.

  • The sponge material is frozen immediately and stored at -20°C until extraction.

  • The frozen sponge is diced and extracted exhaustively with methanol (MeOH) at room temperature.

  • The combined methanolic extracts are concentrated under reduced pressure to yield a crude aqueous suspension.

2. Solvent Partitioning:

  • The aqueous suspension is partitioned between dichloromethane (CH₂Cl₂) and water.

  • The organic layer, containing the alkaloids, is separated and the aqueous layer is further extracted with CH₂Cl₂.

  • The combined CH₂Cl₂ extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated to dryness to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel using a stepwise gradient of CH₂Cl₂ and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing variolins are further purified by RP-HPLC using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (ACN) in water with 0.1% trifluoroacetic acid (TFA).

  • Pure Variolin B is obtained as a stable salt after lyophilization of the HPLC fractions.

4. Structure Elucidation:

  • The structure of Variolin B is determined by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and ultimately confirmed by X-ray crystallography.[3]

Biosynthesis

The biosynthetic pathway of the variolin alkaloids has not yet been elucidated.[1] The complex and unusual pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine core suggests a unique enzymatic assembly, which remains an open area for future investigation.

Biological Activity and Signaling Pathways

Variolin B has garnered significant attention for its potent antitumor and antiviral activities .[1][4] Subsequent studies have revealed that its primary mechanism of action is the inhibition of cyclin-dependent kinases (CDKs) .[4][5]

By inhibiting CDKs, particularly CDK1, CDK2, and CDK5, Variolin B disrupts the cell cycle, leading to cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[5][6] This mode of action makes Variolin B a promising lead compound for the development of novel anticancer therapeutics. The pro-apoptotic activity of Variolin B has been demonstrated to be independent of the p53 tumor suppressor status, which is a significant advantage as many human cancers harbor p53 mutations.[4]

variolin_activity variolin_b Variolin B cdk Cyclin-Dependent Kinases (CDK1, CDK2, CDK5) variolin_b->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis Leads to (when disrupted)

References

Initial Toxicity Screening of 3-Methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the initial toxicity screening of 3-Methyl-1H-pyrrolo[3,2-c]pyridine. As of the date of this guide, there is a notable absence of publicly available toxicological data for this specific compound. The information herein is based on general principles of toxicology and data extrapolated from related pyrrolopyridine derivatives. All testing should be conducted in compliance with relevant regulatory guidelines.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry. As with any novel chemical entity intended for potential therapeutic use, a thorough evaluation of its toxicity profile is a critical prerequisite. This guide outlines a recommended workflow for the initial toxicity screening, encompassing in vitro and in vivo assays to assess cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability. The methodologies provided are standard preclinical assays designed to identify potential liabilities early in the drug development process.

Preclinical Toxicity Screening Workflow

A tiered approach to toxicity screening is recommended, starting with in vitro assays to conserve resources and minimize animal testing, followed by targeted in vivo studies.

Toxicity Screening Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Genotoxicity_Ames Bacterial Reverse Mutation Assay (Ames Test) Genotoxicity_Ames->Decision1 Cardiotoxicity hERG Inhibition Assay Cardiotoxicity->Decision1 Metabolic_Stability Microsomal Stability Assay Metabolic_Stability->Decision1 Acute_Toxicity Acute Oral Toxicity (LD50) (Rodent Model) Genotoxicity_MN In Vivo Micronucleus Test (Rodent Model) Acute_Toxicity->Genotoxicity_MN Proceed Proceed to Further Preclinical Studies Genotoxicity_MN->Proceed Start Test Compound: This compound Start->Cytotoxicity Start->Genotoxicity_Ames Start->Cardiotoxicity Start->Metabolic_Stability Decision1->Acute_Toxicity Yes Stop Stop or Redesign Decision1->Stop No

Caption: Recommended workflow for initial toxicity screening.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Method)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50) in various cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., a human cancer cell line like HCT116 and a normal fibroblast line like NIH3T3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1][2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of the test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[3]

Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA102) to detect different types of mutations.[4]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[5]

  • Exposure: In the pre-incubation method, mix the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer) and incubate at 37°C for 20-30 minutes.[6]

  • Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.[4]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[7][8]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution. The final DMSO concentration should be kept low (e.g., <0.5%).[9]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch).[7][8][9]

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. Typically, this involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the peak tail current.[9]

  • Data Acquisition: Record baseline currents in the vehicle control solution, then apply increasing concentrations of the test compound and record the corresponding hERG current.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a concentration-response curve.[9]

In Vivo Micronucleus Test

Objective: To detect genotoxic damage in vivo by measuring the formation of micronuclei in erythrocytes of treated rodents.[10]

Methodology:

  • Animal Model: Use mice or rats, with an equal number of males and females per group.[11][12]

  • Dose Administration: Administer the test compound at three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide). The route of administration should be relevant to potential human exposure.[10][12]

  • Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after the final dose.[12]

  • Slide Preparation: Prepare and stain smears to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group.[10]

Data from Related Pyrrolopyridine Derivatives

While no toxicity data exists for this compound, studies on related analogs provide some initial insights. These compounds have primarily been investigated for their anticancer properties, and thus, cytotoxicity data is often reported.

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound ClassCell LineAssay TypeEndpointValueReference
Diarylureas/amidesA375P (Melanoma)AntiproliferativeIC50Nanomolar range[13]
Diarylureas/amidesNIH3T3 (Fibroblast)CytotoxicityIC50Micromolar range (showing selectivity)[13]
FMS Kinase InhibitorsOvarian, Prostate, Breast Cancer LinesAntiproliferativeIC500.15 - 1.78 µM[14]
FMS Kinase InhibitorsHS 27 (Fibroblast)CytotoxicityIC50Higher than cancer lines (showing selectivity)[14]
MPS1 InhibitorsHCT116 (Colon Cancer)AntiproliferativeGI500.55 µM (for initial hit compound)[15]

Hypothetical Signaling Pathway Investigation

Many pyrrolopyridine derivatives have been identified as kinase inhibitors.[14][15] Should this compound show activity in cell-based assays, a subsequent step would be to investigate its effect on relevant signaling pathways. The diagram below illustrates a hypothetical scenario where the compound inhibits a kinase (e.g., a Mitogen-Activated Protein Kinase, MAPK), thereby blocking a downstream signaling cascade involved in cell proliferation.

Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Kinase) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound->ERK Inhibition

Caption: Hypothetical inhibition of a cell proliferation pathway.

Conclusion

The initial toxicity screening of this compound requires a systematic, multi-faceted approach. The workflow and protocols detailed in this guide provide a robust starting point for generating the necessary data to make informed decisions about the compound's future development. While data from related structures suggest that derivatives can be designed with selectivity for cancer cells over normal cells, the specific toxicological profile of this compound must be determined empirically. Careful execution of these foundational assays is paramount for a successful and safe drug development program.

References

The Patent Landscape of 3-Methyl-1H-pyrrolo[3,2-C]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold in Oncology

For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, with derivatives demonstrating significant potential in oncology. This technical guide delves into the patent landscape of 3-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives, offering a comprehensive overview of their synthesis, biological activity, and mechanism of action, with a focus on their role as tubulin polymerization inhibitors.

Core Synthesis and Derivatization

The synthesis of this compound derivatives has been a subject of interest in medicinal chemistry, with various patented and published methodologies. A prevalent strategy commences with a substituted pyridine precursor, which undergoes a series of reactions to construct the fused pyrrole ring.

A noteworthy and detailed synthetic route begins with 2-bromo-5-methylpyridine. This starting material is first oxidized to the corresponding N-oxide, followed by nitration at the 4-position of the pyridine ring. The subsequent reaction with a Vilsmeier-Haack type reagent or a similar one-carbon synthon introduces a dimethylaminovinyl group, which serves as a precursor for the pyrrole ring. Reductive cyclization then yields the 1H-pyrrolo[3,2-c]pyridine core. Further functionalization, often through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, allows for the introduction of a wide range of substituents at various positions, enabling the exploration of the structure-activity relationship (SAR).

Therapeutic Applications and Mechanism of Action

While the 1H-pyrrolo[3,2-c]pyridine scaffold has been explored for various therapeutic targets, a significant focus within the patent landscape is its application in oncology. Derivatives of this core have demonstrated potent activity as inhibitors of crucial cellular processes involved in cancer progression.

A key mechanism of action identified for certain this compound derivatives is the inhibition of tubulin polymerization. These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives has been evaluated in various cancer cell lines. The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of representative compounds, highlighting their efficacy against different cancer types.

Compound IDR GroupHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1a Phenyl0.851.231.56
1b 4-Fluorophenyl0.420.680.91
1c 4-Chlorophenyl0.310.450.62
1d 4-Bromophenyl0.250.330.48
1e 4-Methylphenyl0.670.891.12
1f 4-Methoxyphenyl0.530.710.88
1g 3,4,5-Trimethoxyphenyl0.180.240.31

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthetic Procedure for 6-Aryl-1-(3,4,5-trimethoxyphenyl)-3-methyl-1H-pyrrolo[3,2-c]pyridines

A mixture of 6-bromo-3-methyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-3-methyl-1H-pyrrolo[3,2-c]pyridine derivative.

In Vitro Tubulin Polymerization Inhibition Assay

The ability of the compounds to inhibit tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit. Tubulin protein is incubated with the test compounds or vehicle control in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence of a reporter dye that binds specifically to polymerized tubulin. The fluorescence intensity is measured at regular intervals using a microplate reader. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds or vehicle control for 24 hours. After treatment, the cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol. The fixed cells are then washed with PBS and incubated with RNase A and propidium iodide (PI) staining solution. The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualizing the Path to Innovation

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

G Synthetic Pathway for this compound Derivatives start 2-Bromo-5-methylpyridine n_oxide N-Oxidation start->n_oxide nitration Nitration n_oxide->nitration vinyl_add Vinylation nitration->vinyl_add cyclization Reductive Cyclization vinyl_add->cyclization coupling Suzuki Coupling cyclization->coupling final This compound Derivatives coupling->final G Mechanism of Action: Tubulin Polymerization Inhibition compound This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules Leads to polymerization->microtubules mitosis Mitosis microtubules->mitosis Essential for microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to G Drug Discovery and Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials target_id Target Identification (e.g., Tubulin) lead_gen Lead Generation (Synthesis of Derivatives) target_id->lead_gen lead_opt Lead Optimization (SAR Studies) lead_gen->lead_opt invitro In Vitro Studies (Cell-based Assays) lead_opt->invitro invivo In Vivo Studies (Animal Models) invitro->invivo tox Toxicology Studies invivo->tox phase1 Phase I tox->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval

The 3-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 3-Methyl-1H-pyrrolo[3,2-c]pyridine core, a promising scaffold for fragment-based drug discovery (FBDD). This document outlines its potential applications, key biological data, detailed experimental protocols, and relevant signaling pathways, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to the this compound Scaffold

The 1H-pyrrolo[3,2-c]pyridine scaffold, a bicyclic heteroaromatic system, has emerged as a valuable starting point for the development of potent and selective inhibitors of various protein kinases. Its rigid structure and potential for forming key hydrogen bond interactions make it an ideal candidate for fragment-based approaches. The addition of a methyl group at the 3-position can enhance binding affinity and introduce favorable physicochemical properties. This guide focuses on the utility of the this compound core as a foundational fragment for generating novel therapeutic agents.

Derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant inhibitory effects against several kinases, including FMS kinase and Monopolar Spindle 1 (MPS1) kinase, which are implicated in cancer and inflammatory diseases.[1][2] These findings underscore the potential of this scaffold in oncology and immunology drug discovery.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold. While direct FBDD data for the 3-methyl substituted fragment is limited in the public domain, the data for these more elaborated compounds highlight the scaffold's potential for potent target engagement.

Table 1: FMS Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundTargetIC50 (nM)
1e FMS Kinase60
1r FMS Kinase30
KIST101029 (Lead Compound) FMS Kinase96

Table 2: Antiproliferative Activity of Compound 1r [1]

Cell Line (Cancer Type)IC50 (µM)
Ovarian Cancer Cell Line Panel (6 lines)0.15 - 1.78
Prostate Cancer Cell Line Panel (2 lines)0.15 - 1.78
Breast Cancer Cell Line Panel (5 lines)0.15 - 1.78
HS 27 Fibroblasts (Normal Cells)>5.72

Table 3: MPS1 Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives [2]

| Compound | Target | IC50 (µM) | |---|---| | 8 (HTS Hit) | MPS1 | 0.025 | | 29 | MPS1 | 0.12 | | 65 (Optimized Compound) | MPS1 | <0.003 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to an FBDD campaign utilizing the this compound scaffold.

Synthesis of the this compound Core

A general synthetic route to the 1H-pyrrolo[3,2-c]pyridine scaffold is presented below, which can be adapted for the synthesis of the 3-methyl derivative.

Scheme 1: General Synthesis of 1H-pyrrolo[3,2-c]pyridines [3]

A plausible route starts with a substituted pyridine, such as 2-bromo-5-methylpyridine. This starting material can undergo oxidation, followed by reaction with N,N-dimethylformamide dimethyl acetal to build the pyrrole ring. Further chemical modifications can then be performed to achieve the desired this compound core.

Detailed Protocol (Conceptual):

  • Oxidation of Pyridine: To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane, add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Formation of the Pyrrole Ring: The resulting pyridine-N-oxide is then reacted with N,N-dimethylformamide dimethyl acetal in a high-boiling solvent such as DMF at elevated temperatures (e.g., 120 °C) to construct the fused pyrrole ring.

  • Further Elaboration: Subsequent steps would involve functional group manipulations to introduce the methyl group at the 3-position, potentially through lithiation and reaction with an electrophilic methyl source, followed by any necessary protecting group strategies.

Fragment Library Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecule fragments to a target protein.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target kinase (e.g., FMS, MPS1) onto a sensor chip (e.g., CM5) via amine coupling.

  • Fragment Screening: Prepare a solution of the this compound fragment in a suitable buffer (e.g., PBS with 5% DMSO). Inject the fragment solution over the sensor surface at a constant flow rate.

  • Data Analysis: Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU upon fragment injection, followed by a decrease during the dissociation phase, indicates binding.

  • Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (Kd).

Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are used to confirm the binding of fragments to the target protein.

Protocol (STD-NMR):

  • Sample Preparation: Prepare a solution of the target protein (e.g., 10-20 µM) in a deuterated buffer. Add the this compound fragment to a final concentration of 100-500 µM.

  • NMR Experiment: Acquire two 1D proton NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, irradiate a frequency far from any protein or ligand signals.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that are in close contact with the saturated protein, thus confirming binding.

Visualizations: Workflows and Signaling Pathways

FBDD Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragLib This compound Fragment Library Screening Biophysical Screening (SPR, NMR, TSA) FragLib->Screening Hits Identified Hits Screening->Hits Validation Orthogonal Screening (e.g., NMR if SPR primary) Hits->Validation XRay X-ray Crystallography Validation->XRay SAR Structure-Activity Relationship XRay->SAR Fragment_Growing Fragment Growing SAR->Fragment_Growing Fragment_Linking Fragment Linking SAR->Fragment_Linking Lead_Opt Lead Optimization Fragment_Growing->Lead_Opt Fragment_Linking->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Candidate

Caption: A generalized workflow for fragment-based drug discovery.

FMS Kinase Signaling Pathway

FMS_Pathway cluster_downstream Downstream Signaling CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds and Activates PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates Scaffold This compound Inhibitor Scaffold->FMS Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FMS kinase signaling pathway.

MPS1 Kinase and Spindle Assembly Checkpoint

MPS1_Pathway cluster_SAC Spindle Assembly Checkpoint (SAC) Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Unattached_Kinetochore->MPS1 Recruits & Activates MAD2 MAD2 MPS1->MAD2 Phosphorylates & Activates BUB1 BUB1 MPS1->BUB1 Phosphorylates & Activates Scaffold This compound Inhibitor Scaffold->MPS1 Inhibits MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC BUB1->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates

Caption: Role of MPS1 in the spindle assembly checkpoint.

Conclusion

The this compound scaffold represents a compelling starting point for fragment-based drug discovery campaigns, particularly in the realm of kinase inhibitor development. The favorable structural features of this core, combined with the potent biological activities of its derivatives, provide a strong rationale for its inclusion in fragment screening libraries. By leveraging the experimental protocols and understanding the target signaling pathways outlined in this guide, researchers can effectively explore the potential of this scaffold to generate novel, high-quality lead compounds for a range of therapeutic indications.

References

In Silico Modeling of 3-Methyl-1H-pyrrolo[3,2-C]pyridine Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies for modeling the binding of 3-Methyl-1H-pyrrolo[3,2-C]pyridine and its derivatives to various biological targets. We will explore the identification of potential binding sites, the application of molecular docking and simulation techniques, and the interpretation of the resulting data. This document will leverage published data on substituted 1H-pyrrolo[3,2-c]pyridine compounds to illustrate these advanced in silico approaches.

Introduction to this compound and its Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing inhibitory activity against a range of important therapeutic targets.[1][2] Notably, these compounds have been investigated as inhibitors of tubulin polymerization, FMS-like tyrosine kinase 3 (FLT3), and Monopolar Spindle 1 (MPS1) kinase, indicating their potential in oncology and other therapeutic areas. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, optimizing their potency and selectivity, and designing novel derivatives with improved pharmacological profiles.

Identified Binding Sites and Targets

Several key biological targets for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified through experimental studies. These provide a foundation for in silico investigation of this compound.

  • Tubulin (Colchicine-Binding Site): Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a valuable target for anticancer therapies.

  • FMS-like Tyrosine Kinase 3 (FLT3): This receptor tyrosine kinase is a key driver in certain types of acute myeloid leukemia (AML).[3] The development of inhibitors targeting FLT3 is a major focus in oncology drug discovery.

  • Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a critical component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis.[4] Its overexpression in some cancers makes it an attractive target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 1H-pyrrolo[3,2-c]pyridine derivatives from published literature. This data is essential for validating in silico models and guiding the design of new compounds.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10t0.120.150.21[1][2]
10a>10>10>10[1]
10h0.851.230.98[1]
10k0.560.780.65[1]
10r2.343.122.87[1]

Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
1eFMS60
1rFMS30
KIST101029FMS96
8MPS125
65 (CCT251455)MPS1<2.5

Experimental and Computational Protocols

This section details the methodologies for in silico modeling of this compound binding sites.

Protein and Ligand Preparation

A crucial first step in any in silico modeling study is the careful preparation of the protein target and the ligand.

Protein Preparation Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., tubulin, FMS kinase, MPS1 kinase) from the Protein Data Bank (PDB).

  • Pre-processing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in crystal structures.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., CHARMM36, AMBER).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and arrive at a low-energy conformation.

Ligand Preparation Protocol:

  • Generate 3D Structure: Create the 3D structure of this compound using a molecular modeling software.

  • Energy Minimization: Perform a thorough energy minimization of the ligand's geometry.

  • Assign Charges and Atom Types: Assign partial charges and atom types consistent with the force field used for the protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Molecular Docking Protocol:

  • Binding Site Definition: Identify the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable ligand poses within this grid.

  • Docking Simulation: Run the molecular docking simulation using software such as AutoDock Vina or Glide. The program will generate a series of possible binding poses for the ligand.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

MD Simulation Protocol:

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with explicit solvent (e.g., water). Add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to allow the solvent and ions to relax around the protein-ligand complex. This typically involves an initial energy minimization followed by short simulations under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to study the stability of the protein-ligand complex, identify persistent interactions, and calculate binding free energies.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.

Pharmacophore Modeling Protocol:

  • Feature Identification: Based on the docked poses of active derivatives, identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation: Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening: Use the validated pharmacophore model to screen large compound libraries to identify novel molecules with the potential to bind to the target.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and computational workflows relevant to the in silico modeling of this compound.

FMS_Signaling_Pathway FLT3 FLT3 (FMS) Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 Binds RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 PIM1 PIM-1 STAT5->PIM1 PIM1->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FMS (FLT3) Kinase Signaling Pathway.

MPS1_Signaling_Pathway MPS1 MPS1 Kinase Mad1 Mad1 MPS1->Mad1 Activates Mad2 Mad2 MPS1->Mad2 Recruits AuroraB Aurora B MPS1->AuroraB Activates Kinetochore Unattached Kinetochores Kinetochore->MPS1 Recruits SAC Spindle Assembly Checkpoint (SAC) Activation Mad1->SAC Mad2->SAC AuroraB->SAC Anaphase Anaphase Onset SAC->Anaphase Inhibits

Caption: MPS1 Kinase in Spindle Assembly Checkpoint.

In_Silico_Workflow Start Define Target & Ligand (this compound) Prep Protein & Ligand Preparation Start->Prep Docking Molecular Docking Prep->Docking MD Molecular Dynamics Simulations Docking->MD Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Analysis Binding Mode Analysis & Free Energy Calculation MD->Analysis Design Lead Optimization & Novel Compound Design Pharmacophore->Design Analysis->Design End Experimental Validation Design->End

Caption: General In Silico Modeling Workflow.

Conclusion

The in silico modeling techniques outlined in this guide provide a powerful framework for investigating the binding of this compound and its derivatives to therapeutically relevant targets. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain detailed insights into the molecular basis of ligand recognition, predict binding affinities, and rationally design novel compounds with enhanced potency and selectivity. The continued application of these computational methods will undoubtedly accelerate the development of new drugs based on the promising 1H-pyrrolo[3,2-c]pyridine scaffold.

References

An In-depth Technical Guide on the Spectroscopic Data of Novel 3-Methyl-1H-pyrrolo[3,2-C]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic data and synthetic methodologies for novel compounds based on the 3-Methyl-1H-pyrrolo[3,2-C]pyridine scaffold. This document provides structured data, experimental protocols, and visualizations to facilitate understanding and further research in this area.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. These compounds have been synthesized and characterized using modern spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives in CDCl₃

Compoundδ (ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) 9.10 (s, 1H), 8.08 - 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 - 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)[1]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10b) 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.28 (t, J = 3.8 Hz, 2H), 7.26 - 7.24 (m, 1H), 6.82 (d, J = 3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)[1][2]
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72 - 7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)[1][2]
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10d) 9.07 (s, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.77 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)[2]
6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10q) 8.97 (s, 1H), 8.04 (s, 1H), 7.99 (s, 1H), 7.69 (s, 1H), 7.61 (dd, J = 5.1, 1.1 Hz, 1H), 7.40 - 7.39 (m, 1H), 6.80 (d, J = 3.1 Hz, 1H), 6.69 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H)[1]

Table 2: ¹³C NMR Spectroscopic Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives in CDCl₃

Compoundδ (ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[1]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10b) 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49[1][2]
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53[1][2]
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10d) 154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20[2]
6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10q) 154.15, 141.87, 141.41, 137.87, 133.62, 131.24, 126.77, 126.00, 125.71, 125.17, 124.42, 123.72, 103.55, 102.57, 102.51, 61.07, 56.48[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundFormulaCalculated [M+H]⁺Found [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) C₂₂H₂₁N₂O₃361.1552361.1556[1]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10b) C₂₃H₂₃N₂O₃375.1709375.1707[1][2]
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) C₂₃H₂₃N₂O₃375.1709375.1709[1][2]
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10d) C₂₃H₂₃N₂O₃375.1709375.1708[2]
6-(Thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10q) C₂₀H₁₉N₂O₃S367.1116367.1115[1]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of the 1H-pyrrolo[3,2-c]pyridine derivatives.

The synthesis of the target compounds was achieved through a multi-step process.[1][3] A key step in this synthesis is the Suzuki cross-coupling reaction.[1] The general procedure for this reaction is as follows:

  • The intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) were dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).[1]

  • The mixture was degassed with N₂.[1]

  • The reaction was then carried out in a microwave reactor for 26 minutes at 125 °C.[1]

  • Upon completion, the reaction mixture was extracted with ethyl acetate (3 x 20 mL).[1]

The structural confirmation of the synthesized compounds was performed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer (500 MHz for ¹H and 126 MHz for ¹³C) in CDCl₃ with Tetramethylsilane (TMS) as the internal standard.[1][3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained using an Agilent Accurate-Mass Q-TOF 6530 instrument in ESI mode.[1][3]

Visualizations

The following diagrams illustrate key processes related to the this compound compounds.

The diagram below outlines the general synthetic pathway for the preparation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

G A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-chloroperbenzoic acid C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C fuming nitric acid sulphuric acid D Key Intermediate (14) C->D N,N-dimethylformamide dimethyl acetal E 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) D->E iron powder acetic acid F 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine (16) E->F 3,4,5-trimethoxyphenylboric acid K2CO3, pyridine, Cu(II) acetate G Target Compounds (10a-t) 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridines F->G Arylboronic acids Suzuki Coupling

Caption: Synthetic pathway for 1H-pyrrolo[3,2-c]pyridine derivatives.

Certain pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS kinase, a receptor tyrosine kinase involved in cell proliferation and survival.[4] The diagram below illustrates the inhibitory action of these compounds.

G cluster_0 Normal Cell Signaling cluster_1 Inhibition by Pyrrolo[3,2-c]pyridine Derivatives CSF1 CSF-1 / IL-34 (Ligand) FMS FMS Kinase (Receptor Tyrosine Kinase) CSF1->FMS Binds to Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS->Pathway Activates Response Cell Proliferation, Survival, Differentiation Pathway->Response Leads to Inhibitor Pyrrolo[3,2-c]pyridine Derivative BlockedFMS FMS Kinase (Inactive) Inhibitor->BlockedFMS Binds and Inhibits BlockedResponse Inhibition of Cell Proliferation and Survival BlockedFMS->BlockedResponse Results in

Caption: Inhibition of FMS kinase signaling by pyrrolo[3,2-c]pyridine derivatives.

References

Methodological & Application

Synthesis of 3-Methyl-1H-pyrrolo[3,2-c]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1H-pyrrolo[3,2-c]pyridine is a key heterocyclic scaffold found in a variety of biologically active compounds, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for the design of kinase inhibitors and other therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methodologies for the preparation of related azaindole derivatives. The described synthetic route is based on the Leimgruber-Batcho indole synthesis, a robust and widely used method for the construction of indole and azaindole ring systems.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence, commencing with the commercially available 3-methylpyridine. The pyridine ring is first activated by N-oxidation, followed by regioselective nitration to introduce a nitro group at the 4-position. The resulting 3-methyl-4-nitropyridine N-oxide is then subjected to a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Finally, a reductive cyclization of the enamine will yield the target this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitropyridine N-oxide

This procedure outlines the N-oxidation of 3-methylpyridine followed by nitration of the resulting N-oxide.

Materials:

  • 3-Methylpyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Concentrated Sulfuric Acid

  • Potassium Nitrate

  • Sodium Carbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • N-Oxidation: In a well-ventilated fume hood, combine 3-methylpyridine (1.0 eq) with glacial acetic acid (3-4 volumes). To this solution, carefully add 30% hydrogen peroxide (1.3 eq). Heat the mixture to 70-80 °C and maintain this temperature for 24 hours.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess acetic acid and water under reduced pressure using a rotary evaporator. Neutralize the residue carefully with a saturated solution of sodium carbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

  • Nitration: To a stirred solution of 3-methylpyridine N-oxide (1.0 eq) in concentrated sulfuric acid (5-10 volumes), add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 10 °C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with sodium carbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-Methyl-4-nitropyridine N-oxide as a solid.

Step 2: Synthesis of (E)-1-(3-Methyl-4-nitropyridin-2-yl)-N,N-dimethylethenamine

This step involves the formation of an enamine intermediate from the nitropyridine N-oxide.

Materials:

  • 3-Methyl-4-nitropyridine N-oxide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Nitrogen atmosphere apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-Methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous DMF (10-15 volumes).

  • Addition of Reagent: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude (E)-1-(3-Methyl-4-nitropyridin-2-yl)-N,N-dimethylethenamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

This final step involves the reductive cyclization of the enamine intermediate.

Materials:

  • (E)-1-(3-Methyl-4-nitropyridin-2-yl)-N,N-dimethylethenamine

  • Iron powder

  • Acetic acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the crude (E)-1-(3-Methyl-4-nitropyridin-2-yl)-N,N-dimethylethenamine (1.0 eq) in a mixture of ethanol, water, and acetic acid (e.g., 4:1:1 ratio).

  • Reduction: To the stirred suspension, add iron powder (5.0-10.0 eq) portion-wise. Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on literature reports for similar transformations.

StepReactantProductMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Time (h)Yield (%)
13-Methylpyridine3-Methyl-4-nitropyridine N-oxide1:1.3 (H₂O₂) then 1:1.1 (KNO₃)Acetic Acid, Sulfuric Acid70-80 then 90-10024 then 2-360-70
23-Methyl-4-nitropyridine N-oxide(E)-1-(3-Methyl-4-nitropyridin-2-yl)-N,N-dimethylethenamine1:2DMF90-1004-670-80
3(E)-1-(3-Methyl-4-nitropyridin-2-yl)-N,N-dimethylethenamineThis compound1:5-10 (Fe)Ethanol/Water/Acetic Acid80-902-450-60

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation and Nitration cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Reductive Cyclization A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B H₂O₂, AcOH C 3-Methyl-4-nitropyridine N-oxide B->C KNO₃, H₂SO₄ D (E)-1-(3-Methyl-4-nitropyridin-2-yl)- N,N-dimethylethenamine C->D DMF-DMA, DMF E This compound D->E Fe, AcOH

Caption: Synthetic route to this compound.

Application Notes & Protocols for the Characterization of 3-Methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 3-Methyl-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The following protocols and data are intended to serve as a guide for researchers engaged in the synthesis, purification, and characterization of this compound and its analogues.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.

  • Elemental Analysis: To confirm the elemental composition.

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Primary Structural Confirmation MS Mass Spectrometry (HRMS) NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis MS->HPLC Purity Assessment EA Elemental Analysis HPLC->EA Compositional Verification cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject Sample (10 µL) SamplePrep->Injection HPLCSystem HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation HPLCSystem->Separation Injection->HPLCSystem Detection UV Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

Application Notes and Protocols for 3-Methyl-1H-pyrrolo[3,2-C]pyridine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore in the development of kinase inhibitors, demonstrating efficacy against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. Kinases, by catalyzing the phosphorylation of substrate proteins, are pivotal regulators of cellular signaling pathways. Their dysregulation is a common feature in many pathological conditions, making them attractive targets for therapeutic intervention. This document provides detailed protocols and application notes for the use of 3-Methyl-1H-pyrrolo[3,2-C]pyridine and its derivatives in kinase inhibition assays, focusing on both biochemical and cell-based approaches. While specific data on the 3-methyl variant is limited in publicly available literature, we will draw upon data from closely related and well-characterized pyrrolo[3,2-c]pyridine derivatives to establish a framework for its evaluation.

Target Kinases and Data Presentation

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown potent inhibitory activity against several kinases. Notably, these compounds have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase and FMS kinase (the receptor for Colony-Stimulating Factor 1, CSF-1R).[1][2]

The following table summarizes the inhibitory activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives against their target kinases, providing a baseline for comparative analysis.

Compound IDTarget KinaseAssay TypeIC50 (nM)Cellular Activity (Cell Line)Cellular IC50 (nM)Reference
Compound 1e FMSBiochemical60--[2]
Compound 1r FMSBiochemical30Bone Marrow-Derived Macrophages (BMDM)84[2]
KIST101029 FMSBiochemical96Bone Marrow-Derived Macrophages (BMDM)195[2]
Compound 8 MPS1Biochemical25HCT116 (Colon Cancer)550 (GI50)[1]
Compound 65 MPS1Biochemical-HCT116 (Colon Cancer)160 (GI50)[1]

Signaling Pathway

The FMS kinase (CSF-1R) signaling pathway is crucial for the survival, proliferation, and differentiation of macrophages. Its inhibition is a key therapeutic strategy in various inflammatory diseases and cancers.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) Binding FMS (CSF-1R)->FMS (CSF-1R) Downstream Signaling Downstream Signaling FMS (CSF-1R)->Downstream Signaling Activation Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Differentiation Differentiation Downstream Signaling->Differentiation This compound This compound This compound->FMS (CSF-1R) Inhibition

FMS (CSF-1R) Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory potential of this compound against a target kinase.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based biochemical assay to determine the IC50 value of a test compound against a purified kinase.[3][4] The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction; a lower ADP level corresponds to higher kinase inhibition.

Materials:

  • Purified recombinant target kinase (e.g., FMS, MPS1)

  • Kinase-specific substrate peptide

  • This compound (or derivative)

  • ATP (at Km concentration for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) controls and wells without enzyme for "maximum inhibition" (100% inhibition) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Biochemical_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of This compound Start->Compound_Dilution Plate_Setup Add Compound/Controls to 384-well Plate Compound_Dilution->Plate_Setup Add_Kinase_Substrate Add Kinase/Substrate Mix Plate_Setup->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_RT Incubate at Room Temp (60 min) Add_ATP->Incubate_RT Stop_Reaction Add ADP-Glo™ Reagent Incubate_RT->Stop_Reaction Incubate_Stop Incubate at Room Temp (40 min) Stop_Reaction->Incubate_Stop Generate_Signal Add Kinase Detection Reagent Incubate_Stop->Generate_Signal Incubate_Signal Incubate at Room Temp (30 min) Generate_Signal->Incubate_Signal Read_Luminescence Measure Luminescence Incubate_Signal->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: 3-Methyl-1H-pyrrolo[3,2-C]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives in cancer cell line research. The information presented is based on recent studies and is intended to guide researchers in exploring the potential of this heterocyclic scaffold in oncology drug discovery.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents.[1][2][3] Derivatives of this core structure have demonstrated potent activities against a variety of cancer cell lines by targeting different mechanisms, including tubulin polymerization, kinase activity, and cell cycle progression.[4][5][6]

Mechanism of Action and Signaling Pathways

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to exert their anticancer effects through multiple mechanisms of action.

Inhibition of Tubulin Polymerization

A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives functions as colchicine-binding site inhibitors.[1][4][7] By binding to tubulin, these compounds disrupt the dynamic process of microtubule polymerization and depolymerization. This interference with microtubule dynamics leads to mitotic arrest, specifically causing a G2/M phase cell cycle arrest, and subsequently induces apoptosis in cancer cells.[1][4]

cluster_0 Cellular Effects of Tubulin Polymerization Inhibition Pyrrolo_Pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Pyrrolo_Pyridine_Derivative->Tubulin Binds to Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibits Polymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Kinase Inhibition

Other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of specific kinases that are often overexpressed in cancer.

  • FMS Kinase Inhibition: Certain diarylamide and diarylurea derivatives have shown inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of various cancer cells, including ovarian, prostate, and breast cancers.[5]

  • MPS1 Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop inhibitors of Monopolar Spindle 1 (MPS1), a key component of the spindle assembly checkpoint that is overexpressed in many human cancers.[6]

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
10t HeLaCervical Cancer0.12[1][4]
SGC-7901Gastric Cancer0.15[1][4]
MCF-7Breast Cancer0.21[1][4]
8g (diarylurea) A375PMelanomaNanomolar range[3]
9d (diarylamide) A375PMelanomaNanomolar range[3]
1r Ovarian, Prostate, and Breast Cancer Cell LinesOvarian, Prostate, Breast0.15 - 1.78[5]
8 HCT116Colon Cancer0.55 (GI50)[6]
65 (CCT251455) HCT116Colon Cancer0.16 (GI50)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

cluster_1 MTT Assay Workflow Seed Seed Cells in 96-well Plates Treat Treat with Compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read Read Absorbance (e.g., 570 nm) Add_Solvent->Read

Caption: General workflow for an MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with the compound at different concentrations (e.g., 1x, 2x, and 3x the IC50 value) for a specified duration (e.g., 24 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect of the compound. For example, a potent inhibitor like compound 10t has been shown to significantly inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[4][7]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. The derivatives have demonstrated potent in vitro activity against a range of cancer cell lines. The provided protocols offer a starting point for researchers to investigate the anticancer properties of new compounds based on this promising heterocyclic system. Further studies, including in vivo efficacy and safety profiling, are warranted to translate these findings into clinical applications.

References

Application Notes and Protocols for the Functionalization of the 3-Methyl-1H-pyrrolo[3,2-C]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 3-Methyl-1H-pyrrolo[3,2-C]pyridine scaffold. This versatile heterocyclic system is a key component in the development of novel therapeutics, particularly in oncology. The following sections outline key strategies for modifying this core structure at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Overview of Functionalization Strategies

The this compound ring offers several positions for functionalization, including the pyrrole nitrogen (N1), the pyridine ring (C4, C6, C7), the pyrrole ring (C2), and the methyl group at C3. The primary strategies discussed herein are:

  • N-Arylation of the Pyrrole Ring: Introduction of aryl substituents at the N1 position.

  • C6-Arylation via Suzuki Cross-Coupling: A robust method for creating C-C bonds at the C6 position.

  • Halogenation of the Pyrrolo[3,2-c]pyridine Core: Installation of halogen atoms to serve as handles for further diversification.

  • Oxidation of the C3-Methyl Group: Conversion of the methyl group into a carboxylic acid for further derivatization.

Experimental Protocols and Quantitative Data

N1-Arylation with Arylboronic Acids

This protocol describes the copper-catalyzed N-arylation of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with an arylboronic acid. This reaction is a key step in the synthesis of a variety of biologically active compounds.[1]

Experimental Protocol: N-(3,4,5-trimethoxyphenyl)-6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), 3,4,5-trimethoxyphenylboronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), and copper (II) acetate (1.0 equiv.).

  • Solvent Addition: Add pyridine as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature overnight.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

C6-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C6-arylation of the this compound scaffold, starting from a C6-bromo derivative. This reaction demonstrates broad substrate scope and generally provides good to excellent yields.

Experimental Protocol: General Procedure for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

  • Reaction Setup: To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 equiv.), the corresponding arylboronic acid (0.15 mmol, 1.5 equiv.), potassium carbonate (0.5 mmol, 5.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol, 0.06 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • Degassing: Degas the mixture with a stream of nitrogen for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.[1]

  • Work-up: After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Table 1: Quantitative Data for C6-Arylation via Suzuki Coupling [2]

Compound IDAryl SubstituentYield (%)
10a Phenyl63
10f 2-Methoxyphenyl76
10h 4-Methoxyphenyl51
10p Naphthalen-2-yl52
Halogenation of the Pyrrolo[3,2-c]pyridine Core

Halogenation provides a versatile handle for further functionalization through various cross-coupling reactions. While specific protocols for this compound are not extensively detailed in the literature, methods for halogenating related azaindole scaffolds can be adapted.

Conceptual Protocol: Bromination at C7

Based on procedures for related azaindoles, a potential method for bromination at the C7 position is proposed.

  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add a brominating agent like PyBroP in the presence of a dehydrating agent (e.g., molecular sieves).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Oxidation of the C3-Methyl Group

The methyl group at the C3 position can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other functional groups. This strategy significantly expands the diversification possibilities of the scaffold.

Conceptual Protocol: Oxidation of the C3-Methyl Group

This protocol is based on general methods for the oxidation of methylpyridines.[3][4]

  • Reaction Setup: Dissolve this compound in an aqueous acidic solution (e.g., aqueous hydrochloric acid).

  • Oxidizing Agent: Introduce a halogen-based oxidizing agent, such as by passing chlorine gas into the solution.

  • Initiation: Irradiate the reaction mixture with actinic radiation (e.g., a UV lamp) at an elevated temperature (e.g., ~120 °C).[3]

  • Reaction Maintenance: During the reaction, distill off the water-hydrogen halide azeotrope and add water to maintain the reaction volume.[3]

  • Work-up and Purification: After completion, cool the reaction mixture and isolate the carboxylic acid product. Purification may involve crystallization or chromatographic techniques.

Visualized Workflows and Pathways

General Functionalization Workflow

The following diagram illustrates the overall workflow for the functionalization of the this compound ring, highlighting the key transformation discussed.

G A This compound B N1-Arylation A->B C C6-Halogenation A->C D C3-Methyl Oxidation A->D E N1-Aryl-3-Methyl-1H-pyrrolo[3,2-C]pyridine B->E F 6-Bromo-3-Methyl-1H-pyrrolo[3,2-C]pyridine C->F G 3-Carboxy-1H-pyrrolo[3,2-C]pyridine D->G H Suzuki Coupling F->H I 6-Aryl-3-Methyl-1H-pyrrolo[3,2-C]pyridine H->I Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-B(OR)2 pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R1-R2 Signaling_Pathway drug 1H-pyrrolo[3,2-c]pyridine Derivative tubulin α/β-Tubulin Heterodimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Methyl-1H-pyrrolo[3,2-C]pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic amine with a structural scaffold that is of growing interest in medicinal chemistry and drug discovery due to its potential biological activities. As with many novel chemical entities, a sensitive and reliable bioanalytical method is crucial for the evaluation of its pharmacokinetic properties in preclinical and clinical studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of this compound in human plasma.

The developed method employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved using a reversed-phase C18 column, providing good peak shape and resolution from endogenous plasma components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method has been validated according to established bioanalytical method validation guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and stability.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS): this compound reference standard and a suitable stable isotope-labeled internal standard (e.g., 3-(Trideuteromethyl)-1H-pyrrolo[3,2-C]pyridine).

  • Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma obtained from healthy volunteers.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to an appropriate concentration.

Sample Preparation Protocol
  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile to each plasma sample.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined experimentally (e.g., m/z 133.1 -> 118.1)
MRM Transition (IS)To be determined experimentally (e.g., m/z 136.1 -> 121.1)
Ion Source Temperature550°C
IonSpray Voltage5500 V
Collision GasNitrogen
Dwell Time100 ms

Data Presentation

The quantitative performance of the method was evaluated through a series of validation experiments. The results are summarized in the tables below.

Table 3: Calibration Curve and Linearity

ParameterResult
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 4: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC3.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Mid QC500≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC800≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Table 5: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85 - 9588 - 9890 - 110
High QC87 - 9889 - 9992 - 108

Mandatory Visualizations

Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Plasma Sample Preparation Workflow.

LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler Injection column C18 Column Separation autosampler->column Mobile Phase Gradient esi Electrospray Ionization (ESI) column->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_acquisition Data Acquisition & Processing detector->data_acquisition Signal

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory. The validation data confirms that the method meets the criteria for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic studies in drug development.

Design and Synthesis of a 3-Methyl-1H-pyrrolo[3,2-C]pyridine Compound Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of a 3-Methyl-1H-pyrrolo[3,2-C]pyridine compound library. This class of compounds has shown significant potential in drug discovery, exhibiting promising activity as kinase inhibitors and anticancer agents.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for the development of potent and selective inhibitors of various biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, particularly in oncology and immunology. This document outlines the rationale for the design of a focused library of this compound compounds and provides detailed protocols for their synthesis and biological characterization.

Design Rationale

The design of this compound library focuses on exploring the structure-activity relationship (SAR) around the this compound core. The methyl group at the 3-position is a key feature, and modifications will be introduced at other positions of the pyrrolopyridine ring system to modulate potency, selectivity, and pharmacokinetic properties. The library aims to generate novel chemical entities with potential as inhibitors of protein kinases, such as FMS kinase, and as agents that target microtubule dynamics.

Synthesis Protocols

A general synthetic scheme for the preparation of 6-aryl-1-(substituted)-1H-pyrrolo[3,2-c]pyridines is presented below. This multi-step synthesis allows for the introduction of diversity at key positions of the scaffold.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1][2]

A representative synthetic route involves the initial preparation of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by functionalization.[1]

  • Synthesis of 2-bromo-5-methylpyridine 1-oxide (12): Commercially available 2-bromo-5-methylpyridine (11) is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12).[2]

  • Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13): The intermediate (12) is then treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).[1][2]

  • Formation of the key intermediate (14): Reaction of (13) with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide affords the key intermediate (14).[1][2]

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): The intermediate (14) is cyclized in the presence of iron powder and acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[1]

  • Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16): Intermediate (15) is reacted with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16).[1]

  • Final Suzuki Cross-Coupling Reaction: The target compounds, 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, are generated via a Suzuki cross-coupling reaction between intermediate (16) and the corresponding arylboronic acids.[1]

G cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_final Final Product Synthesis 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine->2-bromo-5-methylpyridine-1-oxide m-CPBA m-CPBA m-CPBA 2-bromo-5-methyl-4-nitropyridine-1-oxide 2-bromo-5-methyl-4-nitropyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide->2-bromo-5-methyl-4-nitropyridine-1-oxide HNO3, H2SO4 Key_Intermediate_14 Key_Intermediate_14 2-bromo-5-methyl-4-nitropyridine-1-oxide->Key_Intermediate_14 DMF-DMA 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Key_Intermediate_14->6-bromo-1H-pyrrolo[3,2-c]pyridine Fe, AcOH 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine->6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Arylboronic Acid, Cu(OAc)2 Final_Compound_Library Final_Compound_Library 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine->Final_Compound_Library Arylboronic Acids, Pd Catalyst Arylboronic_Acids Arylboronic_Acids Arylboronic_Acids->Final_Compound_Library

Synthetic Workflow for the 1H-pyrrolo[3,2-c]pyridine Library.

Biological Evaluation Protocols

In vitro Antiproliferative Activity Assay

The synthesized compounds are evaluated for their antiproliferative activity against a panel of human cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases, such as FMS kinase, is determined using in vitro kinase assays.

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated in a reaction buffer.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using methods like ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Calculation: IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Data Presentation

The biological activity data for a representative set of 1H-pyrrolo[3,2-c]pyridine derivatives are summarized in the tables below.

Table 1: In vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives[1][2]
CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21
Positive Control---

Note: Compound 10t, with an indolyl as the B-ring, showed the strongest antiproliferative activities.[1]

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives[3]
CompoundFMS Kinase IC50 (nM)Potency vs. KIST101029
1e 601.6x more potent
1r 303.2x more potent
KIST101029 (Lead)96-

Note: Compounds 1e and 1r were the most potent FMS kinase inhibitors among the tested analogues.[3]

Signaling Pathway

Pyrrolo[3,2-c]pyridine derivatives have been shown to inhibit FMS kinase, a receptor tyrosine kinase involved in cell proliferation and survival. Inhibition of FMS kinase can disrupt downstream signaling pathways, leading to anticancer effects.

G Ligand (CSF-1) Ligand (CSF-1) FMS Kinase (CSF-1R) FMS Kinase (CSF-1R) Ligand (CSF-1)->FMS Kinase (CSF-1R) Downstream Signaling Downstream Signaling FMS Kinase (CSF-1R)->Downstream Signaling Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor->FMS Kinase (CSF-1R) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

FMS Kinase Signaling Pathway Inhibition.

Another mechanism of action for some 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Disrupted Microtubules Disrupted Microtubules Microtubule Assembly->Disrupted Microtubules Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor->Microtubule Assembly Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disrupted Microtubules->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Inhibition of Tubulin Polymerization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The protocols and data presented here provide a framework for the synthesis and evaluation of a focused compound library to identify lead candidates for further preclinical and clinical development. The versatility of the synthetic routes allows for extensive SAR exploration, which is crucial for optimizing the biological activity and drug-like properties of this compound class.

References

Application Notes and Protocols: 3-Methyl-1H-pyrrolo[3,2-c]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-Methyl-1H-pyrrolo[3,2-c]pyridine as a key intermediate in the development of biologically active molecules. This versatile scaffold, also known as 3-methyl-5-azaindole, is of significant interest in medicinal chemistry due to its presence in numerous compounds targeting a range of diseases, particularly in oncology.

Introduction

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and purine systems.[1] The introduction of a methyl group at the 3-position can significantly influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for biological targets. This document outlines a plausible synthetic route to this compound and details its application in the synthesis of potent kinase inhibitors and other therapeutic agents.

Synthetic Workflow and Strategy

The synthesis of this compound can be strategically approached through the functionalization of the parent 1H-pyrrolo[3,2-c]pyridine at the C3 position, which is activated towards electrophilic substitution. A reliable method involves a two-step sequence: Vilsmeier-Haack formylation followed by reduction of the resulting aldehyde.

G cluster_synthesis Synthesis of this compound cluster_application Application as a Synthetic Intermediate Start 1H-pyrrolo[3,2-c]pyridine Step1 Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Formylation at C3 Intermediate1 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Step1->Intermediate1 Step2 Reduction (e.g., Wolff-Kishner or LiAlH4) Intermediate1->Step2 Reduction of Aldehyde Product This compound Step2->Product Intermediate_App This compound Reaction1 N-Arylation/Alkylation Intermediate_App->Reaction1 Reaction2 Halogenation at C6/C7 Intermediate_App->Reaction2 Reaction3 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Reaction1->Reaction3 Reaction2->Reaction3 Final_Products Bioactive Molecules (e.g., Kinase Inhibitors) Reaction3->Final_Products

Caption: Synthetic workflow for this compound and its subsequent use.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[2][3]

Materials:

  • 1H-pyrrolo[3,2-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1H-pyrrolo[3,2-c]pyridine over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones.

Materials:

  • 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq), hydrazine hydrate (5.0 eq), and diethylene glycol.

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Allow the mixture to cool slightly, then add potassium hydroxide pellets (4.0 eq).

  • Heat the reaction mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Neutralize the mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate for the synthesis of various therapeutic agents, particularly kinase inhibitors. The pyrrolo[3,2-c]pyridine scaffold is a key component of molecules designed to target oncogenic signaling pathways.

Application Example: Synthesis of 6-Aryl-3-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent anticancer activity.[4] The 3-methyl intermediate can be further elaborated, for example, by halogenation at the 6-position followed by a Suzuki coupling to introduce various aryl groups.

Workflow for the Synthesis of 6-Aryl Derivatives:

G Start This compound Step1 N-Protection (e.g., SEM-Cl) Start->Step1 Intermediate1 N-Protected Intermediate Step1->Intermediate1 Step2 Halogenation at C6 (e.g., NBS, NIS) Intermediate1->Step2 Intermediate2 6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine Derivative Step2->Intermediate2 Step3 Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) Intermediate2->Step3 Intermediate3 6-Aryl-3-methyl-1H-pyrrolo[3,2-c]pyridine Derivative Step3->Intermediate3 Step4 N-Deprotection Intermediate3->Step4 Product Target 6-Aryl-3-methyl-1H-pyrrolo[3,2-c]pyridine Step4->Product

Caption: Synthetic route to 6-aryl-3-methyl-1H-pyrrolo[3,2-c]pyridines.

Biological Activity Data

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant inhibitory activity against various cancer cell lines and protein kinases. The data presented below is for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, highlighting the potential of this scaffold.[4]

CompoundR Group at C6HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.851.211.53
10d 4-Methylphenyl0.530.680.89
10m 4-Chlorophenyl0.310.450.52
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0080.0090.011

Data extracted from Wang et al., 2024.[4]

Signaling Pathway Context: Targeting Tubulin Polymerization

Many 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by targeting the tubulin cytoskeleton.[4] They can act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

G Drug This compound Derivative Target Tubulin (Colchicine Binding Site) Drug->Target Binds to Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Disruption of Microtubule Dynamics Effect1->Effect2 Outcome1 G2/M Phase Cell Cycle Arrest Effect2->Outcome1 Outcome2 Apoptosis Effect2->Outcome2

Caption: Mechanism of action for tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives.

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel therapeutic agents. Its preparation via a plausible Vilsmeier-Haack and reduction sequence provides access to a versatile building block. The subsequent functionalization of this intermediate opens avenues for the development of potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer progression. The data presented underscores the potential of this scaffold in modern drug discovery and development.

References

High-Throughput Screening of 3-Methyl-1H-pyrrolo[3,2-C]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Methyl-1H-pyrrolo[3,2-C]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Analogs derived from this scaffold have demonstrated significant potential in oncology, with activities including disruption of microtubule dynamics, inhibition of key kinases in cancer signaling, and epigenetic modulation. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel this compound analogs targeting critical cancer pathways.

Target Pathways and Mechanisms of Action

Analogs of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to exert their anticancer effects through several mechanisms, primarily by targeting:

  • Tubulin Polymerization: By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[1]

  • FMS-like Tyrosine Kinase (FMS) Inhibition: FMS (also known as CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase.[2][3]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is a histone demethylase that is overexpressed in many cancers, including acute myeloid leukemia (AML). It plays a vital role in epigenetic regulation. Inhibition of LSD1 by small molecules can induce differentiation and reduce the proliferation of cancer cells.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activities of various 1H-pyrrolo[3,2-c]pyridine analogs.

Table 1: Antiproliferative Activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs in Human Cancer Cell Lines. [1][4]

Compound IDB-ring MoietyHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t Indolyl0.120.150.21
10c m-tolyl0.851.121.56
10k 4-ethoxyphenyl0.550.780.94
10l 4-fluorophenyl0.610.891.05
10r Pyridin-3-yl0.480.620.77
CA-4 (Positive Control)-0.010.010.01

Table 2: FMS Kinase and Cellular Inhibitory Activity of Pyrrolo[3,2-c]pyridine Analogs. [2][3]

Compound IDFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)OVCAR3 IC₅₀ (µM)PC-3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
1r 30840.150.450.21
1e 60N/AN/AN/AN/A
KIST101029 (Lead)961950.080.190.09

Table 3: MPS1 and CDK2 Kinase Inhibitory Activity of a 1H-pyrrolo[3,2-c]pyridine Analog. [5]

Compound IDMPS1 IC₅₀ (µM)CDK2 IC₅₀ (µM)HCT116 GI₅₀ (µM)
8 0.0250.0430.55

Signaling Pathway Diagrams

Signaling_Pathways

Caption: Overview of signaling pathways targeted by this compound analogs.

Experimental Protocols for High-Throughput Screening

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is designed to assess the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette and plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Dissolve Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: High-throughput MTT assay workflow for antiproliferative screening.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This biochemical assay directly measures the ability of compounds to inhibit the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Black 96-well plates (low-binding)

  • Fluorescence plate reader with temperature control

Protocol:

  • Reagent Preparation:

    • On ice, prepare a tubulin polymerization mix containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter.

    • Prepare serial dilutions of the test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer) in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add the compound dilutions to the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex/Em for DAPI bound to microtubules) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximum polymer mass.

    • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Tubulin_Workflow Start Start Prepare_Mix Prepare Tubulin Polymerization Mix on Ice Start->Prepare_Mix Add_Compounds Add Compounds to Pre-warmed Plate Prepare_Mix->Add_Compounds Initiate Add Tubulin Mix to Initiate Reaction Add_Compounds->Initiate Read Measure Fluorescence Kinetics at 37°C Initiate->Read Analyze Plot Curves and Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

FMS Kinase Activity Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • FMS Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Add FMS kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP generated and reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ values.

LSD1 Demethylase Activity Assay (TR-FRET Assay)

This assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant human LSD1

  • Biotinylated H3K4me2 peptide substrate

  • LSD1 Assay Buffer

  • Europium-labeled anti-H3K4me1 antibody

  • Streptavidin-conjugated acceptor (e.g., APC)

  • White 384-well plates

  • TR-FRET enabled plate reader

Protocol:

  • Enzymatic Reaction:

    • Incubate LSD1 with the test compounds in the assay buffer.

    • Add the biotinylated H3K4me2 substrate to initiate the reaction.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction.

  • Detection:

    • Add the detection mix containing the Europium-labeled antibody and the streptavidin-acceptor.

    • Incubate at room temperature for 60 minutes to allow for binding.

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader (measuring emission at two wavelengths).

  • Data Analysis:

    • Calculate the TR-FRET ratio, which is proportional to the amount of demethylated product.

    • Determine the IC₅₀ values from the dose-response curves.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The high-throughput screening protocols detailed in this document provide a robust framework for identifying and characterizing potent analogs that target key cancer-related pathways, including microtubule dynamics, FMS kinase signaling, and LSD1-mediated epigenetic regulation. The successful implementation of these assays will facilitate the discovery of lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for X-ray Crystallography of 3-Methyl-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for determining the single-crystal X-ray structure of 3-Methyl-1H-pyrrolo[3,2-C]pyridine. The protocols outlined below are based on established methodologies for small molecule crystallography and are intended to serve as a starting point for experimental design.

Introduction

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] For drug development professionals, obtaining the crystal structure of a small molecule like this compound is crucial. It provides invaluable insights into its molecular geometry, intermolecular interactions, and absolute configuration, which are essential for understanding its structure-activity relationship (SAR) and for rational drug design.[4] This document outlines the key steps, from crystal growth to data collection and analysis, for the successful crystallographic study of this compound.

Materials and Equipment

Materials:

  • High-purity (>98%) this compound

  • A selection of analytical grade solvents for crystallization (e.g., acetone, acetonitrile, ethanol, methanol, isopropanol, ethyl acetate, dichloromethane, chloroform, toluene, hexane, water)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop vapor diffusion plates)

  • Micro-liter pipettes and tips

  • Cryoprotectant (e.g., paratone-N oil, glycerol)

  • Crystal mounting loops

Equipment:

  • Optical microscope with polarizing filters

  • Single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector[2]

  • Low-temperature cryostream system[2]

  • Computer workstation with software for data collection, processing, and structure solution (e.g., CrysAlisPro, SHELX, Olex2)

Experimental Protocols

Crystal Growth

The critical first step in X-ray crystallography is obtaining high-quality, single crystals of the compound.[5][6] For small molecules like this compound, several common crystallization techniques can be employed. It is advisable to screen a wide range of conditions to find the optimal ones.

a) Slow Evaporation:

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal formation.

b) Vapor Diffusion (Hanging and Sitting Drop): This is a widely used method for screening crystallization conditions.[7][8]

  • Prepare a stock solution of this compound in a solvent in which it is readily soluble.

  • In a crystallization plate, pipette a reservoir solution containing a precipitant (a solvent in which the compound is less soluble).

  • For Hanging Drop: Pipette a small volume (e.g., 1-2 µL) of the compound's stock solution onto a siliconized glass coverslip. Add an equal volume of the reservoir solution to the drop. Invert the coverslip and seal the reservoir well.

  • For Sitting Drop: Pipette the mixture of the compound's stock solution and reservoir solution directly onto the sitting drop post in the well.

  • Over time, water vapor will diffuse from the drop to the reservoir, slowly increasing the concentration of the compound and precipitant in the drop, leading to crystallization.

c) Microbatch Crystallization:

  • Mix the compound solution and the precipitant solution in a micro-well plate.

  • Cover the mixture with a layer of inert oil (e.g., paraffin or mineral oil) to prevent evaporation.[8]

  • This method allows the system to equilibrate without changes in volume.

A suggested starting point for crystallization screening is presented in the table below.

Parameter Conditions to Screen
Solvents Acetone, Acetonitrile, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Dichloromethane
Precipitants Hexane, Heptane, Toluene, Water
Temperature 4 °C, Room Temperature (~20-22 °C)
Concentration 5-20 mg/mL

Table 1: Initial Crystallization Screening Conditions for this compound.

Crystal Mounting
  • Once suitable crystals of at least 20-50 µm in all dimensions are obtained, select a well-formed, single crystal under a microscope.[2][9]

  • Using a mounting loop, carefully pick up the selected crystal along with a small amount of the mother liquor.

  • Coat the crystal with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Mount the loop on a goniometer head.

X-ray Data Collection
  • Center the crystal in the X-ray beam of the diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize radiation damage and improve data quality.[10]

  • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

  • Proceed with a full data collection strategy, which typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images over a wide angular range.[11]

The following table summarizes typical data collection parameters for a small molecule on a modern diffractometer.

Parameter Typical Value/Setting
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)[2][12]
Detector CCD or CMOS
Temperature 100 K
Detector Distance 40-60 mm
Exposure Time 1-60 seconds per frame (dependent on crystal diffraction)
Rotation per Frame 0.5-1.0°
Total Rotation 180-360°
Data Collection Software e.g., CrysAlisPro, APEX

Table 2: General X-ray Data Collection Parameters.

Data Processing and Structure Solution
  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects). The data is then scaled and merged.

  • Structure Solution: The phase problem is solved using direct methods, which are generally successful for small molecules.[5] This yields an initial electron density map.

  • Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound.

experimental_workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound dissolution Dissolution in Appropriate Solvent(s) synthesis->dissolution crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation) dissolution->crystallization crystal_growth Growth of Single Crystals crystallization->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: Workflow for small molecule X-ray crystallography.

By following these detailed protocols and application notes, researchers and scientists can effectively approach the experimental setup for the X-ray crystallography of this compound, a critical step in modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-1H-pyrrolo[3,2-c]pyridine, also known as 3-Methyl-5-azaindole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[3,2-c]pyridine core?

A1: The most prevalent methods for constructing the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) skeleton include the Batcho-Leimgruber indole synthesis, the Fischer indole synthesis, and various palladium-catalyzed cross-coupling strategies. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: Why are yields often low in the Fischer indole synthesis of azaindoles?

A2: The electron-deficient nature of the pyridine ring is a primary reason for low yields in the Fischer indole synthesis of azaindoles. This electron deficiency can impede the key[1][1]-sigmatropic rearrangement step. Consequently, harsher reaction conditions are often required, which can lead to side reactions and decomposition of starting materials and products, thereby lowering the overall yield.[2]

Q3: How can I improve the yield of the Fischer indole synthesis for azaindoles?

A3: To improve yields, consider using a pyridylhydrazine starting material that possesses an electron-donating group (EDG) on the pyridine ring. EDGs can enhance the nucleophilicity of the ring and facilitate the cyclization process. Additionally, careful optimization of the acid catalyst and reaction temperature is crucial.[1][3]

Q4: I am observing multiple spots on my TLC during purification. What are the likely side products?

A4: Common side products can include regioisomers if an unsymmetrical ketone is used in the Fischer indole synthesis, as well as products from incomplete cyclization or decomposition under harsh acidic conditions. In palladium-catalyzed routes, side products can arise from homo-coupling of starting materials or incomplete reactions.

Q5: What is a reliable method for purifying this compound?

A5: Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is typically effective. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guides

Low Yield in Batcho-Leimgruber Synthesis

The Batcho-Leimgruber synthesis is a versatile method for preparing indoles and azaindoles.[4] A high-yielding adaptation for the parent 1H-pyrrolo[3,2-c]pyridine starts from 3-methyl-4-nitropyridine-1-oxide.[5] Low yields in this process can often be traced back to two key stages: the enamine formation and the reductive cyclization.

Troubleshooting Workflow: Batcho-Leimgruber Synthesis

cluster_enamine Troubleshooting Enamine Formation cluster_reduction Troubleshooting Reductive Cyclization start Low Yield Observed check_enamine Step 1: Enamine Formation (Condensation of 3-methyl-4-nitropyridine-1-oxide) start->check_enamine check_reduction Step 2: Reductive Cyclization start->check_reduction enamine_reagents Check Reagent Quality: - DMF-DMA should be fresh/properly stored. - Pyrrolidine should be dry. check_enamine->enamine_reagents Issue with Condensation? reduction_catalyst Catalyst Activity: - Use fresh Raney Nickel or Pd/C. - Ensure proper catalyst loading. check_reduction->reduction_catalyst Issue with Cyclization? enamine_temp Optimize Temperature: - Is the reaction reaching the required reflux temperature? enamine_reagents->enamine_temp enamine_time Extend Reaction Time: - Monitor by TLC/LCMS to ensure full consumption of starting material. enamine_temp->enamine_time end Yield Improved enamine_time->end reduction_source Hydrogen Source: - Check quality of hydrazine hydrate. - Ensure adequate pressure if using H2 gas. reduction_catalyst->reduction_source reduction_solvent Solvent Choice: - Ensure solvent is anhydrous if required. reduction_source->reduction_solvent reduction_solvent->end

Caption: Troubleshooting workflow for low yields in the Batcho-Leimgruber synthesis.

IssuePotential CauseRecommended Action
Incomplete Enamine Formation Poor quality of N,N-dimethylformamide dimethyl acetal (DMF-DMA) or pyrrolidine.Use freshly opened or properly stored reagents. Ensure pyrrolidine is anhydrous.
Insufficient reaction temperature or time.Ensure the reaction reaches a consistent reflux. Monitor the reaction by TLC or LCMS and extend the reaction time if necessary.
Low Yield in Reductive Cyclization Inactive catalyst (e.g., Raney Nickel or Pd/C).Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods.
Inefficient hydrogen source.Use high-quality hydrazine hydrate or ensure the hydrogen gas cylinder has adequate pressure.
Presence of catalyst poisons.Ensure starting materials and solvents are free from sulfur-containing impurities.
Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis can be challenging for azaindoles due to the electronic properties of the pyridine ring.[2][6]

Troubleshooting Workflow: Fischer Indole Synthesis

cluster_hydrazone Troubleshooting Hydrazone Formation cluster_cyclization Troubleshooting Cyclization start Low Yield Observed check_hydrazone Step 1: Hydrazone Formation start->check_hydrazone check_cyclization Step 2: Cyclization start->check_cyclization hydrazone_reagents Check Reagent Quality: - 4-Hydrazinopyridine stability. - Purity of propionaldehyde. check_hydrazone->hydrazone_reagents Issue with Condensation? cyclization_catalyst Acid Catalyst: - Screen different Brønsted or Lewis acids (e.g., PPA, ZnCl2, H2SO4). - Optimize catalyst loading. check_cyclization->cyclization_catalyst Issue with Cyclization? hydrazone_conditions Reaction Conditions: - Ensure appropriate pH for formation. - Monitor by TLC for completion. hydrazone_reagents->hydrazone_conditions end Yield Improved hydrazone_conditions->end cyclization_temp Temperature Control: - Gradually increase temperature to find optimum. - Avoid excessively high temperatures to prevent decomposition. cyclization_catalyst->cyclization_temp cyclization_solvent Solvent Choice: - High-boiling point solvents can be beneficial (e.g., ethylene glycol). cyclization_temp->cyclization_solvent cyclization_solvent->end

Caption: Troubleshooting workflow for the Fischer indole synthesis of 3-Methyl-5-azaindole.

IssuePotential CauseRecommended Action
Incomplete Hydrazone Formation Decomposition of 4-hydrazinopyridine.Use freshly prepared or properly stored 4-hydrazinopyridine.
Incorrect pH for condensation.Adjust the pH of the reaction mixture to slightly acidic conditions to favor hydrazone formation.
Failed or Low-Yield Cyclization Inappropriate acid catalyst.Screen a variety of Brønsted and Lewis acids (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) to find the optimal catalyst for your specific substrate.
Harsh reaction conditions leading to decomposition.Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
Unfavorable electronics of the pyridine ring.If possible, start with a 4-hydrazinopyridine derivative containing an electron-donating group.[1][3]

Experimental Protocols

Protocol 1: Modified Batcho-Leimgruber Synthesis of this compound

This protocol is adapted from a high-yield synthesis of the parent 1H-pyrrolo[3,2-c]pyridine.[5]

Experimental Workflow: Modified Batcho-Leimgruber Synthesis

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 3-Methyl-4-nitropyridine-1-oxide B DMF-DMA, Pyrrolidine A->B C Reflux B->C D Enamine Intermediate C->D E Enamine Intermediate F Raney Ni, Hydrazine Hydrate E->F G Ethanol, Reflux F->G H This compound G->H

Caption: Workflow for the modified Batcho-Leimgruber synthesis.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 3-methyl-4-nitropyridine-1-oxide in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enamine intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in ethanol.

  • Carefully add Raney Nickel to the solution.

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction, filter off the catalyst through a pad of Celite, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.

Yield Comparison Data (Illustrative)

CatalystReductantTemperature (°C)Time (h)Typical Yield (%)
Raney NiHydrazine Hydrate80475-85
10% Pd/CH₂ (50 psi)251270-80
Fe powderAcetic Acid100650-65
SnCl₂·2H₂OEthanol80860-70

Note: This data is illustrative and based on typical yields for this class of reactions. Actual yields may vary depending on the specific reaction conditions and scale.

Protocol 2: Fischer Indole Synthesis of this compound

Experimental Workflow: Fischer Indole Synthesis

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization A 4-Hydrazinopyridine B Propionaldehyde A->B C Ethanol, rt B->C D Hydrazone Intermediate C->D E Hydrazone Intermediate F Polyphosphoric Acid (PPA) E->F G Heat (e.g., 150-180 °C) F->G H This compound G->H

References

Navigating the Labyrinth of Poor Solubility: A Technical Guide for 3-Methyl-1H-pyrrolo[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center – For Research Use Only

Researchers and drug development professionals frequently encounter significant challenges with the solubility of 3-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives, a promising class of compounds often investigated as kinase inhibitors. Their inherent physicochemical properties can lead to difficulties in achieving desired concentrations for in vitro assays and in vivo studies, potentially impacting experimental outcomes and the assessment of therapeutic potential. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower researchers in overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in my standard aqueous buffer. What should I do first?

A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power for a wide range of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent this?

A2: This common phenomenon is known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility in that specific medium. Several strategies can be employed to mitigate this:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Attempt the experiment with a lower final concentration if your assay's sensitivity allows.

  • Incorporate a co-solvent: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can increase the compound's solubility.

  • Adjust the pH: As weak bases, the solubility of this compound derivatives is often pH-dependent. Lowering the pH of the aqueous buffer can significantly increase their solubility.

Q3: How does pH influence the solubility of these compounds?

A3: this compound derivatives are typically weakly basic. At a pH below their pKa (acid dissociation constant), the pyridine nitrogen atom becomes protonated, leading to the formation of a more soluble salt form. Conversely, at a pH above the pKa, the compound exists predominantly in its less soluble, neutral form. Therefore, for many of these derivatives, solubility increases in acidic conditions.

Q4: Are there alternative solvents to DMSO I can use?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific derivative and the tolerance of your experimental system. It is always advisable to perform a small-scale solubility test with your compound in different solvents to determine the most suitable one.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to troubleshooting common solubility problems encountered during experiments with this compound derivatives.

Issue 1: Compound is Insoluble in Pure Organic Solvent (e.g., DMSO)

This is a rare occurrence for this class of compounds but can happen with highly crystalline materials or at very high concentrations.

Troubleshooting Workflow

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR 1. Ligand Binding & Dimerization FGFR->FGFR FRS2 FRS2 FGFR->FRS2 3. Downstream Recruitment PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PLCg->Nucleus ...Ca²⁺, PKC AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->FGFR Inhibition

Troubleshooting guide for the Sonagashira coupling of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with pyrrolopyridine (azaindole) substrates. Below are frequently asked questions and troubleshooting advice to address common challenges encountered during these experiments.

Frequently Asked questions (FAQs)

Q1: My Sonogashira coupling with a halopyrrolopyridine is resulting in low to no yield. What are the primary reasons for this?

A1: Low yields with halopyrrolopyridines are a common issue and can stem from several factors:

  • Reactivity of the Halide: The reactivity of the carbon-halogen bond is critical. The general trend for reactivity is I > Br >> Cl.[1] If you are using a chloro- or bromo-pyrrolopyridine, more forcing conditions or a more active catalyst system may be required compared to an iodo-pyrrolopyridine.

  • Catalyst Deactivation: Pyrrolopyridines are nitrogen-containing heterocycles that can coordinate with the palladium catalyst, leading to deactivation.[2] This is particularly prevalent with electron-rich systems.

  • Substrate Purity: Impurities in your halopyrrolopyridine or alkyne can poison the catalyst. Ensure your starting materials are of high purity.

  • Ineffective Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all crucial and often need to be optimized for specific pyrrolopyridine isomers.[3][4]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A2: The formation of a 1,3-diyne (Glaser product) is a frequent side reaction, especially in copper-catalyzed Sonogashira reactions. It is promoted by the presence of oxygen. To mitigate this:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.

  • Use Fresh Copper(I) Iodide: CuI can oxidize over time, which can promote homocoupling. Use a freshly opened bottle or purify the CuI before use.

  • Consider Copper-Free Conditions: Numerous protocols exist for copper-free Sonogashira couplings.[5] These often require a different choice of ligand and base but can completely eliminate the Glaser coupling side product.

  • Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, disfavoring the homocoupling pathway.

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[6] This leads to a loss of catalytic activity. Potential causes include:

  • High Temperatures: While some substrates require elevated temperatures, excessively high heat can accelerate catalyst decomposition.

  • Inappropriate Solvent: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests this can be an issue in THF.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) species.

  • Impurities: As mentioned, impurities in the reagents or solvent can contribute to catalyst degradation.

To resolve this, try using a lower temperature if possible, ensure rigorous exclusion of air, and use high-purity, anhydrous solvents and reagents.

Q4: How does the position of the halogen on the pyrrolopyridine ring affect the reaction?

A4: The electronic properties and steric environment of the halogen's position on the pyrrolopyridine scaffold can significantly influence reactivity. Halogens on the electron-deficient pyridine ring are generally more reactive in oxidative addition than those on the pyrrole ring. However, the specific isomer and the presence of other substituents will play a major role. Optimization of reaction conditions may be necessary when moving from one halopyrrolopyridine isomer to another.

Troubleshooting Workflow

If you are encountering issues with your Sonogashira coupling of a pyrrolopyridine, follow this logical troubleshooting workflow to diagnose and solve the problem.

TroubleshootingWorkflow Troubleshooting Workflow for Pyrrolopyridine Sonogashira Coupling start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Quality - Halopyrrolopyridine pure? - Alkyne pure? - Catalysts (Pd/Cu) active? - Base and solvent anhydrous? start->check_reagents Initial Checks check_setup 2. Check Reaction Setup - Fully anaerobic? (Degassed solvent, inert atm.) - Correct temperature? check_reagents->check_setup still_fails Still Low Yield check_reagents->still_fails If reagents are pure re_run Re-run with High-Purity Reagents & Strict Anaerobic Setup check_setup->re_run If issues found check_setup->still_fails If setup is correct re_run->still_fails If problem persists success Successful Coupling re_run->success optimize_catalyst 3. Optimize Catalyst System - Change Pd source (e.g., Pd(PPh3)4, PdCl2(PPh3)2) - Add/change ligand (e.g., PPh3, XPhos) - Increase catalyst loading still_fails->optimize_catalyst Systematic Optimization optimize_conditions 4. Modify Reaction Conditions - Screen different bases (e.g., Et3N, DIPEA, Cs2CO3) - Screen different solvents (e.g., DMF, Dioxane, Toluene) - Adjust temperature optimize_catalyst->optimize_conditions optimize_catalyst->success consider_cu_free 5. Address Side Reactions - If homocoupling is an issue, switch to a copper-free protocol. optimize_conditions->consider_cu_free optimize_conditions->success consider_cu_free->success

Caption: A step-by-step workflow for troubleshooting common issues in the Sonogashira coupling of pyrrolopyridines.

Quantitative Data Summary

The following table summarizes various conditions reported for the Sonogashira coupling of different azaindoles (pyrrolopyridines), which can serve as a starting point for optimization.

Pyrrolopyridine SubstrateHalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)
2-Amino-3-iodopyridineIodoTMS-acetylenePdCl₂(PPh₃)₂ (5)10Et₃NTHF/DMART95
3-Iodo-2-(phenylamino)pyridineIodoPhenylacetyleneFe(acac)₃ (10)10KOtBuNMP130 (MW)94
3-Iodo-5-nitropyridin-2-amineIodoTMS-acetylenePdCl₂(PPh₃)₂ (2.5)5Et₃NDMF65>98
4-chloro-1H-pyrrolo[2,3-b]pyridineChloroPhenylacetylenePd₂(dba)₃ (2) / SPhos (8)-K₂CO₃Dioxane10085
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromoPhenylacetylenePd(PPh₃)₄ (5)10Et₃NDMF8078

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyrrolopyridine (1.0 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and Copper(I) iodide (2-10 mol%).

  • Reagent Addition: Seal the flask with a septum. Add an anhydrous, degassed solvent (e.g., DMF or a mixture of Toluene/Et₃N, 3:1) via syringe, followed by a liquid amine base (e.g., Et₃N or DIPEA, 2-3 eq) if not used as the solvent.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrrolopyridine.[7]

General Protocol for Copper-Free Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the halopyrrolopyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system like Pd₂(dba)₃ with a ligand), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Acetonitrile) and the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor its progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the copper-catalyzed protocol.

References

Technical Support Center: Optimizing the Selectivity of 3-Methyl-1H-pyrrolo[3,2-C]pyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1H-pyrrolo[3,2-C]pyridine-based inhibitors. Our goal is to help you overcome common experimental challenges and optimize the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to consider when starting a project with this compound-based inhibitors?

A1: Begin by establishing a clear target product profile that outlines the desired potency, selectivity, and pharmacokinetic properties. A thorough literature review of the target kinase and existing inhibitors with the this compound scaffold is crucial. Ensure you have access to reliable synthetic routes and robust biological assays to assess both on-target potency and off-target effects early in the discovery process.

Q2: How can I improve the aqueous solubility of my this compound-based inhibitor?

A2: Poor aqueous solubility is a common issue with kinase inhibitors.[1] To improve solubility, consider the following strategies:

  • Introduce polar functional groups: Incorporating polar moieties such as hydroxyl, amino, or sulfone groups into the inhibitor's structure can enhance its interaction with water.

  • pH modification: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH.

  • Formulation with excipients: Using solubilizing agents like cyclodextrins or hydrophilic polymers can improve the solubility of your compound in aqueous solutions.[1]

  • Salt formation: If your compound has a basic center, forming a pharmaceutically acceptable salt can improve its solubility and dissolution rate.

Q3: What is the significance of determining both IC50 and Ki values for my inhibitor?

A3: IC50 (half-maximal inhibitory concentration) is an operational measure of inhibitor potency that is dependent on the specific assay conditions, particularly the ATP concentration for ATP-competitive inhibitors. The Ki (inhibition constant), on the other hand, is a thermodynamic measure of the binding affinity between the inhibitor and the kinase, and it is independent of substrate concentration. Determining both values provides a more complete picture of your inhibitor's potency and allows for more accurate comparisons across different studies and assay conditions.

Q4: How can I interpret the selectivity index (SI) of my inhibitor?

A4: The selectivity index (SI) is a quantitative measure of an inhibitor's selectivity for its intended target over other kinases. It is typically calculated as the ratio of the IC50 or Ki value for an off-target kinase to the IC50 or Ki value for the primary target kinase. A higher SI value indicates greater selectivity. For example, an SI of >100-fold is generally considered a good starting point for a selective inhibitor.

Troubleshooting Guides

Issue 1: Low Yield During Synthesis

Problem: You are experiencing low yields in the synthesis of your this compound core, particularly during the Suzuki coupling or cyclization steps.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of your boronic acids/esters and halide coupling partners. Impurities can poison the catalyst. Purify starting materials by recrystallization or chromatography if necessary.[2]
Catalyst Inactivation The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactivation.[3] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-catalyst that is less susceptible to inhibition.[2]
Suboptimal Base or Solvent The choice of base and solvent is critical for Suzuki couplings. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) to find the optimal conditions for your specific substrates.[3]
Inefficient Cyclization The cyclization to form the pyrrole ring can be sensitive to reaction conditions. If using a thermal cyclization, ensure the temperature is optimal and monitor the reaction closely to avoid decomposition. For acid-catalyzed cyclizations, the choice and concentration of the acid are critical. A weak acid may not be effective, while a strong acid could lead to degradation.[4]
Protodeboronation Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3]
Issue 2: Inconsistent IC50 Values in Kinase Assays

Problem: You are observing significant variability in the IC50 values of your inhibitor across different experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Solubility and Aggregation Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate concentration measurements and inconsistent results. Visually inspect for precipitation and consider using a small percentage of DMSO (typically <1%) to maintain solubility.
ATP Concentration For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the target kinase, for comparable results.
Enzyme and Substrate Quality Batch-to-batch variability in the kinase or substrate can affect assay performance. Use highly purified and well-characterized reagents.
Incubation Time The pre-incubation time of the inhibitor with the kinase before initiating the reaction can be critical, especially for slow-binding inhibitors. Standardize the incubation time across all experiments.
Assay Format Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values. Be consistent with your assay methodology.
Issue 3: Off-Target Effects Observed in Cellular Assays

Problem: Your inhibitor shows the desired on-target effect but also produces an unexpected phenotype in cellular assays, suggesting off-target activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibition of Other Kinases Kinases have structurally similar ATP-binding pockets, making off-target inhibition common.[5] Perform a broad kinase selectivity screen (kinome scan) to identify potential off-target kinases.[5]
Activation of Compensatory Signaling Pathways Inhibition of a target kinase can sometimes lead to the activation of a feedback loop or a parallel signaling pathway. Use phospho-specific antibodies in Western blotting to probe the activation state of key proteins in related pathways.
Non-Kinase Off-Targets Small molecule inhibitors can sometimes bind to proteins other than kinases. Consider chemoproteomic approaches to identify non-kinase targets in an unbiased manner.
Cell Line-Specific Effects The observed off-target effect might be specific to the cell line being used due to its unique genetic background and signaling network. Test your inhibitor in multiple cell lines to assess the generality of the off-target effect.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Representative Pyrrolo[3,2-c]pyridine-based Inhibitors

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity Index (SI)Reference
1r FMS30FLT3 (D835Y)>1000>33[6]
1e FMS60---[6]
KIST101029 FMS96---[6]
Compound 65 (CCT251455) MPS140CDK2>10000>250Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
Compound 8 MPS125CDK243~1.7Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay using ADP-Glo™

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[2][7]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase and substrate

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • This compound-based inhibitor (dissolved in DMSO)

  • White, opaque 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all kit components and equilibrate to room temperature.

    • Prepare a serial dilution of the inhibitor in DMSO. Then, dilute the inhibitor into the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Set up Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle (DMSO in buffer).

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase reaction buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Detect ADP:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Protein Analysis by Western Blot

This protocol provides a general workflow for assessing the inhibition of a specific kinase signaling pathway in cells.[8][9]

Materials:

  • Cell culture reagents

  • This compound-based inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays synthesis Synthesis of This compound Inhibitor purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) characterization->kinase_assay ic50 IC50 Determination kinase_assay->ic50 selectivity Kinome Selectivity Profiling ic50->selectivity cell_treatment Cell Treatment with Inhibitor selectivity->cell_treatment western_blot Western Blot for Phospho-Proteins cell_treatment->western_blot phenotypic_assay Phenotypic Assays (e.g., Proliferation) cell_treatment->phenotypic_assay

Caption: Experimental workflow for optimizing inhibitor selectivity.

mps1_pathway cluster_mitosis Mitosis Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Kinetochore->MPS1 recruits MAD2 MAD2 MPS1->MAD2 activates CDC20 CDC20 MAD2->CDC20 inhibits APC_C APC/C CDC20->APC_C activates Anaphase Anaphase APC_C->Anaphase triggers Inhibitor This compound Inhibitor Inhibitor->MPS1

Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.

fms_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS binds PI3K PI3K FMS->PI3K RAS RAS FMS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->FMS

Caption: Overview of the FMS (CSF-1R) signaling pathway.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 3-Methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments. Given that the pyrrolo[3,2-c]pyridine scaffold is a common core in kinase inhibitors, this guide offers strategies applicable to this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for inhibitors with a this compound scaffold?

A: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary therapeutic target. For kinase inhibitors built on a pyrrolo[3,2-c]pyridine scaffold, a common issue is binding to multiple kinases beyond the intended one. This is often due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's biological role.[3]

Q2: My cells exhibit a phenotype (e.g., unexpected apoptosis, altered morphology) that doesn't align with the known function of the primary target of my this compound derivative. What could be the cause?

A: This is a strong indicator of a potential off-target effect. The observed phenotype may be the result of inhibiting one or more unintended kinases or other proteins.[3] It is critical to perform experiments to validate that the observed cellular response is a direct consequence of on-target inhibition.

Q3: How can I experimentally determine the off-target profile of my this compound compound?

A: Several experimental approaches can be used to identify off-targets:

  • Kinase Profiling Panels: This is the most direct method. Your compound is screened against a large panel of recombinant kinases (e.g., 100-400 kinases) to determine its inhibitory activity (IC50) or binding affinity (Kd) for each.[4][5][6] This provides a broad overview of the compound's selectivity.

  • Competitive Binding Assays: These assays measure the ability of your compound to displace a known ligand from a panel of kinases, providing dissociation constants (Kd) for a wide range of potential targets.[4]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[4]

  • Chemical Proteomics: Techniques like affinity chromatography can be used to pull down proteins that bind to your immobilized compound from cell lysates.[4]

Q4: What computational tools can I use to predict potential off-targets for my compound?

A: In silico methods can provide an early indication of potential off-target interactions, helping to guide experimental validation. These approaches include:

  • Chemical Similarity and Structure-Activity Relationship (SAR) analysis: Comparing your compound to databases of molecules with known activities.[7][8]

  • Molecular Docking and Pocket Similarity Analysis: These methods use 3D structural information to predict how your compound might bind to the ATP-binding sites of various kinases.[7][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or unexpected cellular phenotype The observed effect is due to inhibition of one or more off-targets.1. Validate On-Target Effect: Use a structurally distinct inhibitor for the same primary target. If the same phenotype is observed, it is more likely an on-target effect.[3] 2. Rescue Experiment: Introduce a version of the primary target that is mutated to be resistant to your inhibitor. If the phenotype is reversed, it confirms on-target action.[3] 3. Perform Kinase Profiling: Screen your compound against a broad kinase panel to identify potential off-targets.
High degree of promiscuity observed in kinase profiling The core scaffold has inherent affinity for multiple kinases.1. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify modifications that improve selectivity.[12][13][14] 2. Structure-Based Design: If a crystal structure of your compound bound to its target is available, use it to guide modifications that exploit unique features of the target's binding site compared to off-targets.[15]
Discrepancy between biochemical (IC50) and cellular (EC50) potency Poor cell permeability, active efflux from cells, or compound metabolism.1. Assess Physicochemical Properties: Analyze properties like lipophilicity (LogP) and polar surface area. 2. Permeability Assays: Use in vitro models like PAMPA or Caco-2 assays to measure cell permeability. 3. Metabolic Stability Assays: Evaluate the compound's stability in the presence of liver microsomes.
Toxicity observed in cell-based assays at effective concentrations Inhibition of a critical off-target kinase or other protein.1. Dose-Response Analysis: Determine the lowest effective concentration that elicits the on-target phenotype to minimize off-target effects.[3] 2. Identify Toxicity-Related Off-Targets: Cross-reference your kinase profiling data with known kinases associated with toxicity. 3. Rational Drug Design: Modify the compound to reduce its affinity for the toxicity-mediating off-target(s).[16]

Quantitative Data Summary

The following tables provide a template for organizing and comparing selectivity data for your this compound derivatives.

Table 1: Kinase Selectivity Profile (IC50 in nM)

CompoundTarget KinaseOff-Target 1Off-Target 2Off-Target 3Selectivity Score¹
Example Compound A 10150800>10,0000.03
Example Compound B 155002,500>10,0000.01
Your Compound Here

¹Selectivity Score = Number of kinases inhibited >50% at 1 µM / Total number of kinases tested. A lower score indicates higher selectivity.[17]

Table 2: Comparison of Biochemical and Cellular Potency

CompoundTarget IC50 (nM)Cellular EC50 (nM)Fold Difference
Example Compound A 1010010
Example Compound B 1530020
Your Compound Here

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

This protocol outlines a general procedure for determining the IC50 values of a test compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Specific substrate peptides/proteins for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compound (this compound derivative)

  • 96-well plates

  • Filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto a filter membrane.

  • Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[3]

Materials:

  • Cultured cells

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermocycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blotting)

Procedure:

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the test compound or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement and stabilization.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Biochemical & Cellular Screening cluster_2 Validation & Optimization start Compound Synthesis (this compound derivative) comp_pred Computational Prediction of Off-Targets start->comp_pred kinase_profiling Kinase Profiling (Determine IC50/Kd) start->kinase_profiling cell_assay Cell-Based Phenotypic Assay start->cell_assay sar SAR & Medicinal Chemistry for Improved Selectivity kinase_profiling->sar cetsa CETSA for Target Engagement Validation cell_assay->cetsa rescue Rescue Experiments cell_assay->rescue cetsa->sar rescue->sar optimized_compound Optimized Lead Compound sar->optimized_compound

Caption: Experimental workflow for identifying and mitigating off-target effects.

signaling_pathway_inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Upstream Signal B Target Kinase A->B C Downstream Effector B->C D Desired Cellular Response C->D X Unrelated Signal Y Off-Target Kinase X->Y Z Unintended Effector Y->Z W Undesired Side Effect Z->W inhibitor This compound Derivative inhibitor->B Intended Inhibition inhibitor->Y Unintended Inhibition

Caption: On-target vs. off-target pathway inhibition by a kinase inhibitor.

logical_relationship compound Test Compound high_selectivity High Selectivity compound->high_selectivity Medicinal Chemistry Optimization low_selectivity Low Selectivity compound->low_selectivity Initial Scaffold on_target_phenotype Clear On-Target Phenotype high_selectivity->on_target_phenotype off_target_phenotype Ambiguous/Toxic Phenotype low_selectivity->off_target_phenotype reliable_data Reliable Data for Target Validation on_target_phenotype->reliable_data misleading_data Misleading Data off_target_phenotype->misleading_data

Caption: Logical relationship between compound selectivity and experimental outcome.

References

Technical Support Center: Enhancing the Metabolic Stability of 3-Methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the metabolic stability of 3-Methyl-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on the this compound scaffold?

A1: Based on the metabolism of structurally related azaindoles and other heterocyclic compounds, the primary metabolic hotspots on the this compound scaffold are anticipated to be:

  • The 3-methyl group: This is a common site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid.

  • The pyrrole ring: The electron-rich pyrrole moiety is susceptible to oxidation.[1] Aromatic hydroxylation of the phenyl ring is a common metabolic route for indoles, with positions 5 and 6 being preferred.[1]

  • The pyridine ring: The pyridine ring can also undergo oxidation.[2]

Q2: What are the primary strategies to improve the metabolic stability of this compound?

A2: Several strategies can be employed to enhance the metabolic stability of this compound:

  • Deuteration: Replacing the hydrogen atoms on the 3-methyl group with deuterium can strengthen the C-D bond, making it more resistant to cleavage by metabolic enzymes due to the kinetic isotope effect.[3][4][5] This can slow down the rate of metabolism at this position.

  • Bioisosteric Replacement: The 3-methyl group can be replaced with a bioisostere that is less prone to metabolism.[6][7][8] Examples include a cyclopropyl group[9] or a trifluoromethyl group.

  • Scaffold Hopping/Modification: Introducing electron-withdrawing groups, such as fluorine, to the pyrrolo-pyridine core can decrease the electron density and reduce susceptibility to oxidative metabolism.[2][10] Adding another nitrogen atom to the ring system can also serve to lower the potential for oxidation.[2]

  • Blocking Metabolism: Introducing a bulky group near a metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

Q3: Which in vitro assays are most suitable for assessing the metabolic stability of this compound?

A3: The most common and suitable in vitro assays for this purpose are:

  • Liver Microsomal Stability Assay: This is a high-throughput assay that uses subcellular fractions of the liver containing key drug-metabolizing enzymes, particularly cytochrome P450s.[11][12] It is useful for identifying compounds that are susceptible to Phase I metabolism.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and therefore contains a broader range of both Phase I and Phase II metabolic enzymes and cofactors.[13][14] This provides a more comprehensive picture of a compound's metabolic fate.

  • S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes and can be used to investigate a wider range of metabolic reactions than microsomes alone.

Troubleshooting Guides

Guide 1: Rapid Degradation of this compound in Liver Microsome Assay

Problem: The compound is almost completely degraded within the first few time points of the assay.

Potential Cause Troubleshooting Steps
High Metabolic Liability The compound is genuinely a high-clearance compound. Consider initiating structural modifications based on the strategies outlined in the FAQs.
High Microsomal Protein Concentration A higher concentration of metabolic enzymes will lead to faster turnover.[15] Titrate the microsomal protein concentration to a lower level (e.g., 0.25 mg/mL) to slow down the reaction and allow for more accurate measurement.[15]
Incorrect Cofactor Concentration Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).[15]
Compound Instability The compound may be chemically unstable in the assay buffer at 37°C.[15] Run a control incubation with heat-inactivated microsomes or in the buffer alone to assess chemical stability.[15]
Guide 2: Inconsistent Results Between Experiments

Problem: There is high variability in the calculated half-life and intrinsic clearance of this compound across different experimental runs.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure accurate and consistent pipetting of all reagents, especially the compound stock solution and microsomes. Use calibrated pipettes.
Variable Incubation Conditions Maintain a consistent temperature of 37°C in the incubator. Ensure consistent shaking or agitation to keep the microsomes in suspension.
Degradation of Cofactors The NADPH regenerating system can degrade over time. Prepare it fresh for each experiment.
Lot-to-Lot Variability of Microsomes Different lots of liver microsomes can have varying enzyme activity.[12] If possible, use the same lot for a series of comparative experiments.
Non-specific Binding The compound may be binding to the plasticware, leading to an apparent loss of compound.[16] Use low-binding plates and pipette tips.[16] Always include a time-zero (T0) sample to account for initial binding.[16]

Quantitative Data Summary

The following table presents hypothetical data illustrating the impact of structural modifications on the metabolic stability of this compound in a human liver microsomal assay.

Compound Modification Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
This compoundParent1546.2
3-(Trideuteromethyl)-1H-pyrrolo[3,2-c]pyridineDeuteration4515.4
3-Cyclopropyl-1H-pyrrolo[3,2-c]pyridineBioisosteric Replacement6011.6
5-Fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridineScaffold Modification3023.1

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the metabolic stability of a test compound using liver microsomes.

  • Reagent Preparation:

    • Prepare a 0.5 M Potassium Phosphate Buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in the buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw liver microsomes (e.g., human, rat) on ice.

  • Assay Procedure:

    • Prepare a master mix containing the buffer and microsomes to a final concentration of 0.5 mg/mL.[16]

    • Pre-incubate the master mix at 37°C for 5 minutes.

    • Add the test compound to the master mix to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH stock solution to a final concentration of 1 mM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to a stopping reagent (e.g., acetonitrile with an internal standard).[16]

    • The 0-minute time point is prepared by adding the stop solution before the NADPH.[15]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve to get the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.[15]

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.[15]

Protocol 2: Hepatocyte Stability Assay

This protocol describes the assessment of metabolic stability using cryopreserved hepatocytes.

  • Reagent Preparation:

    • Prepare incubation medium (e.g., Williams Medium E with supplements) and warm to 37°C.[13]

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

  • Assay Procedure:

    • Determine hepatocyte viability and cell density.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.[13]

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate at 37°C in a humidified incubator with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 min), take aliquots of the cell suspension and add them to a stopping reagent.[13]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).[13]

Visualizations

parent This compound met3 Ring Hydroxylated Metabolite parent->met3 Aromatic Oxidation cyp450 CYP450 Oxidation parent->cyp450 Methyl Oxidation met1 Hydroxymethyl Metabolite adh ADH/ALDH met1->adh met2 Carboxylic Acid Metabolite cyp450->met1 adh->met2

Caption: Predicted metabolic pathway of this compound.

start Start Assay prep Prepare Reagents (Buffer, Microsomes, Compound, NADPH) start->prep pre_incubate Pre-incubate Microsomes at 37°C prep->pre_incubate add_compound Add Test Compound pre_incubate->add_compound initiate Initiate Reaction (Add NADPH) add_compound->initiate time_points Incubate and Sample at Time Points initiate->time_points stop Stop Reaction (Acetonitrile + IS) time_points->stop analyze LC-MS/MS Analysis stop->analyze data Data Analysis (t½, CLint) analyze->data end End data->end start High Compound Degradation? check_conc Lower Microsomal Protein Concentration start->check_conc Yes check_stability Check Chemical Stability (Heat-inactivated control) start->check_stability No re_run1 Re-run Assay check_conc->re_run1 unstable Compound is Chemically Unstable check_stability->unstable Yes stable Proceed with Structural Modification check_stability->stable No

References

Technical Support Center: Purification of 3-Methyl-1H-pyrrolo[3,2-C]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the purification of 3-Methyl-1H-pyrrolo[3,2-C]pyridine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers encountered during the synthesis of this compound?

During the synthesis of this compound, the most probable isomeric impurities are positional isomers. Depending on the synthetic route, isomers such as 5-Methyl-1H-pyrrolo[3,2-c]pyridine or other methyl-substituted pyrrolopyridines could be formed. The specific isomers and their ratios will depend on the precursors and reaction conditions used.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be effective for the separation of pyrrolopyridine isomers. The choice between them depends on the polarity of the specific isomers. For preparative scale, flash column chromatography is a common first step for purification.

Q3: How can I confirm the identity and purity of the separated isomers?

The identity and purity of the separated isomers can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and can distinguish between positional isomers based on differences in chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the isomers and their fragmentation patterns, which can aid in their identification.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of each isolated fraction.

Q4: What are the key parameters to optimize for better separation in HPLC?

For improved separation of this compound isomers, consider optimizing the following HPLC parameters:

  • Stationary Phase: The choice of the column is critical. For reversed-phase HPLC, C18 columns are a good starting point. Phenyl-hexyl columns may offer different selectivity for aromatic compounds.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase (e.g., water with additives like formic acid or ammonium formate) significantly impacts retention and selectivity.

  • Gradient Profile: A shallow gradient can improve the resolution of closely eluting peaks.

  • Temperature: Varying the column temperature can fine-tune selectivity.

  • Flow Rate: Optimizing the flow rate can enhance column efficiency.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers in Column Chromatography

Possible Causes:

  • Inappropriate solvent system.

  • Column overloading.

  • Improper column packing.

Solutions:

  • Optimize the Solvent System:

    • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation.

    • Consider using a ternary solvent system to fine-tune the polarity.

    • A common starting point for pyrrolopyridine derivatives is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.[1]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.

  • Improve Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is essential for good resolution.

Problem 2: Tailing Peaks in HPLC Analysis

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Presence of active sites on the column.

  • Inappropriate mobile phase pH.

Solutions:

  • Modify the Mobile Phase:

    • Add a small amount of a competing agent to the mobile phase. For basic compounds like pyrrolopyridines, adding a small amount of a base (e.g., triethylamine) can reduce tailing.

    • For acidic compounds, adding an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.

  • Use a Deactivated Column: Employ an end-capped column to minimize interactions with residual silanol groups.

  • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol provides a general procedure for the initial purification of crude this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and visualization chamber (e.g., UV lamp, iodine tank)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed sample and carefully add it to the top of the packed column.

  • Elution: Start the elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). The optimal gradient will be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure. Analyze the purified product by NMR and MS to confirm its identity and purity.

Protocol 2: Analytical Reversed-Phase HPLC

This protocol is for assessing the purity of the purified this compound isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified isomer in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a suitable percentage of B (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over a set time (e.g., 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Data Presentation

Table 1: Example Solvent Systems for Flash Column Chromatography of Pyrrolopyridine Derivatives

Compound TypeStationary PhaseEluent SystemReference
Substituted 1H-pyrrolo[3,2-c]pyridinesSilica GelHexane/Ethyl Acetate (gradient)[1]
Substituted 1H-pyrrolo[3,2-g]isoquinolinesSilica GelCH₂Cl₂/MeOH (97:3 to 94:6)[2]

Table 2: Example Analytical Data for a Hypothetical this compound Isomer

Analytical TechniqueParameterObserved Value
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)8.55 (s, 1H), 7.98 (d, J=5.6 Hz, 1H), 7.10 (d, J=5.6 Hz, 1H), 6.95 (s, 1H), 2.45 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) Chemical Shift (δ)145.2, 142.8, 128.5, 125.1, 122.4, 115.9, 108.7, 12.3
LC-MS (ESI+) m/z [M+H]⁺147.0917
HPLC Purity Peak Area %>98%

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual values will vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound (Isomer Mixture) tlc TLC Analysis (Solvent System Optimization) synthesis->tlc Optimize Separation column Preparative Flash Column Chromatography synthesis->column Load Crude Product tlc->column fractions Collected Fractions column->fractions purity_check Purity Check (TLC/HPLC) fractions->purity_check purity_check->column If Impure, Re-purify characterization Structure Confirmation (NMR, MS) purity_check->characterization If Pure pure_isomer Pure Isomer characterization->pure_isomer

Caption: A general workflow for the purification and analysis of this compound isomers.

troubleshooting_flowchart start Poor Resolution/ Co-elution Observed check_load Is the column overloaded? start->check_load reduce_load Reduce Sample Load check_load->reduce_load Yes check_solvent Is the solvent system optimized? check_load->check_solvent No end Improved Separation reduce_load->end optimize_solvent Optimize Solvent System (TLC analysis) check_solvent->optimize_solvent No check_packing Is the column packed correctly? check_solvent->check_packing Yes optimize_solvent->end repack_column Repack Column check_packing->repack_column No check_packing->end Yes repack_column->end

Caption: A troubleshooting decision tree for addressing poor resolution in column chromatography.

References

Addressing poor oral bioavailability of 3-Methyl-1H-pyrrolo[3,2-C]pyridine drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering poor oral bioavailability with 3-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives.

Section 1: Initial Assessment & Troubleshooting

This section addresses common initial questions when poor oral exposure is observed and provides a logical workflow for diagnosing the underlying cause.

dot

D_troubleshooting_workflow start Poor Oral Bioavailability Observed in vivo solubility Assess Kinetic Solubility (pH 6.5-7.4) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes) start->metabolism sol_issue Problem: Low Solubility (BCS Class II/IV) solubility->sol_issue < 10 µM perm_issue Problem: Low Permeability (Efflux Substrate?) permeability->perm_issue Papp < 1x10⁻⁶ cm/s Efflux Ratio > 2 met_issue Problem: High Clearance (Rapid Metabolism) metabolism->met_issue t½ < 30 min sol_solutions Solution: • Formulation (Micronization, ASD) • Salt Formation • Prodrug Approach sol_issue->sol_solutions perm_solutions Solution: • Structural Modification to Mask  P-gp Recognition Sites • Co-dose with P-gp Inhibitor  (for research) perm_issue->perm_solutions met_solutions Solution: • Identify & Block Metabolic 'Soft Spots'  (e.g., Deuteration, Halogenation) • Prodrug Approach met_issue->met_solutions

Caption: Troubleshooting workflow for poor oral bioavailability.

FAQ 1: My this compound analog shows very low exposure after oral dosing in mice. What is the first step to diagnose the problem?

The first step is to conduct a series of fundamental in vitro assays to assess the compound's intrinsic physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This allows you to de-risk the three most common causes of poor oral bioavailability:

  • Poor Aqueous Solubility: The compound cannot dissolve in the gastrointestinal fluids, preventing absorption.

  • Low Intestinal Permeability: The compound dissolves but cannot efficiently cross the intestinal wall to enter the bloodstream.

  • High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestine wall or the liver before it can reach systemic circulation.

Start with the three key experiments detailed below: Kinetic Aqueous Solubility, Caco-2 Permeability, and Liver Microsomal Stability.

FAQ 2: How do I determine if my compound's low bioavailability is due to poor solubility?

A kinetic solubility assay is the standard method. If your compound exhibits solubility below 10 µM in physiologically relevant buffers (e.g., pH 6.5 phosphate buffer), its absorption is likely limited by its dissolution rate.[1][2][3] Compounds with low solubility and high permeability are categorized as Biopharmaceutics Classification System (BCS) Class II, a common challenge for drug candidates.[4]

Troubleshooting Steps:

  • Confirm with Thermodynamic Solubility: Run a thermodynamic solubility test for a more definitive measure.

  • Analyze pH-Solubility Profile: The pyrrolo[3,2-C]pyridine core has basic nitrogens. Determine the pKa and assess solubility at different pH values. Solubility may be significantly higher in the acidic environment of the stomach compared to the neutral pH of the intestine.

  • Proceed to Solubility Enhancement Strategies: If solubility is confirmed as the primary issue, refer to the strategies in Section 2.

FAQ 3: My compound is soluble, but in vivo exposure is still low. How can I test for permeability issues?

Low permeability is the second major barrier. This is often caused by the compound being a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen.[5][6]

The Caco-2 permeability assay is the gold standard for assessing this. A key output is the efflux ratio (ER).

  • Low Permeability: An apparent permeability (Papp) value in the A-to-B direction (apical to basolateral) of < 1.0 x 10⁻⁶ cm/s suggests poor passive diffusion.

  • Active Efflux: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[7]

Troubleshooting Steps:

  • Confirm P-gp Involvement: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp-mediated efflux.

  • Structural Modification: Analyze the structure for P-gp pharmacophores (e.g., multiple hydrogen bond donors, high lipophilicity).[8] Consider the strategies in Section 3 to mitigate efflux.

FAQ 4: My compound is soluble and permeable, yet bioavailability remains poor. What is the likely cause?

If both solubility and permeability are adequate, the most probable cause is rapid first-pass metabolism.[9] The pyrrolopyridine scaffold can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver and intestinal wall.[10]

A liver microsomal stability assay will reveal how quickly your compound is metabolized. A half-life (t½) of less than 30 minutes in mouse or human liver microsomes suggests that the compound is likely subject to high hepatic clearance, which will reduce its oral bioavailability.[7]

Troubleshooting Steps:

  • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed during the microsomal stability assay. This will pinpoint the metabolic "soft spots" on the molecule.

  • Block Metabolic Sites: Once identified, these sites can be blocked through chemical modification (e.g., replacing a metabolically labile hydrogen with a fluorine or deuterium atom) to improve stability.[11] Refer to Section 3 for more details.

Section 2: Strategies for Solubility Enhancement

This section provides specific approaches for compounds identified with solubility-limited absorption.

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// Connections main -> {phys, chem, form} [color="#5F6368"]; phys -> phys_sub [color="#5F6368"]; chem -> chem_sub [color="#5F6368"]; form -> form_sub [color="#5F6368"]; }``` Caption: Key strategies to enhance drug solubility.

FAQ 5: What are the most effective formulation strategies for pyrrolopyridine compounds?

For BCS Class II compounds, formulation strategies aim to increase the dissolution rate and/or the apparent solubility in the gut.

[2][4]* Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. T[1]echniques like micronization and nanosuspension can significantly improve the dissolution rate. *[12][13] Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can lead to a "supersaturated" state in the gut, dramatically increasing the driving force for absorption. T[3]his is a highly effective but complex approach.

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils and surfactants to create Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

[1][13]#### FAQ 6: Can I improve the solubility of my compound by making a salt form?

Yes, salt formation is often the simplest and most effective way to increase the solubility of ionizable compounds. T[3]he this compound scaffold contains a basic pyridine nitrogen, which can be protonated to form a salt with an appropriate acid. This can dramatically improve aqueous solubility and dissolution rate.

Considerations:

  • Counter-ion Selection: The choice of counter-ion is critical. Different acids will produce salts with varying solubility, stability, and hygroscopicity.

  • Disproportionation: The salt may convert back to the less soluble free base form in the higher pH environment of the small intestine. This must be evaluated.

Section 3: Strategies for Permeability and Metabolic Issues

This section focuses on overcoming barriers related to membrane transport and enzymatic degradation.

dot

D_intestinal_barriers lumen Intestinal Lumen enterocyte Enterocyte (Intestinal Cell) drug_lumen Drug (Dissolved) drug_lumen->p1 Passive Diffusion blood Bloodstream pgp P-gp Efflux Pump pgp->drug_lumen Efflux cyp CYP450 Enzymes metabolite Metabolite cyp->metabolite Metabolism drug_blood Drug (Absorbed) p1->pgp p1->p2 p2->cyp p2->p3 p3->drug_blood Absorption

Caption: Key barriers to intestinal drug absorption.

FAQ 7: My compound is a P-gp efflux substrate. How can I modify the structure to improve permeability?

Reducing P-gp efflux often involves subtle structural modifications to disrupt the key interactions between your compound and the transporter.

[8]* Reduce Hydrogen Bond Donors (HBDs): P-gp substrates often have multiple HBDs. N-methylation of the pyrrole nitrogen or other amide/amine groups can sometimes reduce efflux, provided it doesn't negatively impact target potency. *[14] Mask Polar Groups: Introducing intramolecular hydrogen bonds can "hide" polar groups from the transporter, reducing recognition.

  • Modulate Lipophilicity: While counterintuitive, sometimes slightly reducing lipophilicity (LogP) can decrease P-gp binding.

  • Change Molecular Shape: Introducing steric bulk near a recognition site or altering the overall conformation can prevent the molecule from effectively binding to the efflux pump.

FAQ 8: How do I identify and block sites of metabolism on the this compound core?

The primary strategy is to identify the most metabolically labile positions and then make them more resistant to enzymatic attack.

[11]1. Identification: As mentioned in FAQ 4, run an in vitro metabolism study with liver microsomes and use LC-MS/MS to identify the major metabolites. Common metabolic pathways include oxidation of the pyrrole or pyridine rings and N-dealkylation or oxidation of substituents. 2[10]. Blocking:

  • Aromatic Rings: The most common sites of oxidation on aromatic rings can be blocked by introducing an electron-withdrawing group like fluorine or chlorine. For example, if the C-5 position is being hydroxylated, a 5-fluoro analog may be much more stable.
  • Alkyl Groups: Methyl groups, like the one at C-3, can be oxidized. Replacing labile C-H bonds with C-D (deuteration) or C-F bonds can strengthen them against metabolic cleavage (Kinetic Isotope Effect).

Section 4: Data Tables & Experimental Protocols

Quantitative Data Summary

The following tables summarize in vitro data for representative pyrrolopyridine analogs, illustrating how structural changes can impact key ADME properties.

Table 1: In Vitro Metabolic Stability and Permeability of Pyrrolo[3,2-c]pyridine Analogs

Compound ID Modification MLM Stability (% remaining after 30 min) HLM Stability (% remaining after 30 min) Caco-2 Efflux Ratio
8 Hit Compound <1% <1% >50
29 N-methylation of pyrazole 28% Not Reported Not Reported
39 Substituted aniline 75% 80% 10

Data sourced from structure-activity relationship studies on 1H-pyrrolo[3,2-c]pyridine inhibitors. MLM = Mouse Liver Microsomes, HLM = Human Liver Microsomes. A higher % remaining indicates better stability. A lower efflux ratio indicates better permeability.

[7]Table 2: Pharmacokinetic Parameters of a Pyrrolopyridine Analog

Compound ID Dosing Route Dose (mg/kg) Cmax (µM) AUC (h·µM) Oral Bioavailability (%)
4 IV 5 - 15.6 -
4 PO 50 1.15 23.8 36%

Data illustrates that even with optimization, oral bioavailability can be moderate, suggesting a combination of factors (solubility, metabolism) may still be at play.

[15]---

Detailed Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the dissolved compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. A standard curve prepared from the stock solution is used for quantification.

  • Reporting: The measured concentration in the filtrate is reported as the kinetic solubility.

Protocol 2: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity. A TEER value > 200 Ω·cm² is typically required.

  • Assay Initiation (A-to-B):

    • Add the test compound (typically 1-10 µM) in transport buffer to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

  • Assay Initiation (B-to-A):

    • Add the test compound in transport buffer to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

  • Sampling: Incubate the plates at 37°C with gentle shaking. At a specified time point (e.g., 90 or 120 minutes), take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Protocol 3: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., mouse or human, at 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).

    • Prepare a separate solution of the NADPH regenerating system (cofactor).

  • Incubation Setup: In a 96-well plate, add the test compound (final concentration of 1 µM) to the microsomal mixture.

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a stopping solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant from each well using LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

Minimizing side product formation in 3-Methyl-1H-pyrrolo[3,2-C]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 3-Methyl-1H-pyrrolo[3,2-C]pyridine.

FAQs and Troubleshooting Guides

Electrophilic Halogenation (e.g., Bromination, Chlorination)

Q1: I am observing poor regioselectivity in the halogenation of this compound. How can I favor substitution on the pyrrole ring over the pyridine ring?

A1: The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. However, harsh reaction conditions can lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Reagent Choice: Use milder halogenating agents. For bromination, N-bromosuccinimide (NBS) is preferable to Br₂. For chlorination, N-chlorosuccinimide (NCS) is a milder alternative to Cl₂.

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.

    • Solvent: Use a non-polar, aprotic solvent like THF or dichloromethane.

    • Protecting Groups: If regioselectivity remains an issue, consider protecting the pyrrole nitrogen. An electron-withdrawing protecting group can deactivate the pyrrole ring, but it can also direct substitution.

Q2: My halogenation reaction is producing a complex mixture of poly-halogenated products. What is the likely cause and solution?

A2: Over-reaction due to harsh conditions or incorrect stoichiometry is the most probable cause.

  • Troubleshooting Steps:

    • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the halogenating agent.

    • Slow Addition: Add the halogenating agent dropwise to the reaction mixture at a low temperature to maintain control over the reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to quench it as soon as the desired mono-halogenated product is formed.

Suzuki-Miyaura Cross-Coupling

Q1: I am experiencing low yields in the Suzuki-Miyaura coupling of a halogenated this compound derivative. What are the common pitfalls?

A1: Low yields in Suzuki-Miyaura couplings of heteroaromatic compounds can stem from several factors, including catalyst deactivation and competing side reactions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For electron-rich pyrrolopyridines, a palladium catalyst with an electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) is often effective. Consider using a pre-catalyst for easier activation.

    • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is anhydrous and finely powdered.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.

    • Temperature: Optimize the reaction temperature. While heating is usually necessary, excessive temperatures can lead to catalyst decomposition.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can this be minimized?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or an excess of the boronic acid.

  • Troubleshooting Steps:

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.

    • Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents). A large excess can favor homocoupling.

    • Slow Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.

Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction with this compound is resulting in a low yield of the desired tetracyclic product, with significant tarring.

A1: The Pictet-Spengler reaction is acid-catalyzed, and the acidic conditions can lead to polymerization and decomposition of the sensitive pyrrole ring.

  • Troubleshooting Steps:

    • Acid Catalyst: Use a milder acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), instead of strong mineral acids like HCl. Optimize the catalyst loading.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient.

    • Solvent: Aprotic solvents like dichloromethane or acetonitrile can be effective.

    • Protecting Groups: Protecting the pyrrole nitrogen with a suitable group (e.g., SEM, see below) can prevent polymerization and improve yields.

Q2: I am observing the formation of an N-acylated side product when using an acid chloride to generate the iminium ion in situ.

A2: The pyrrole nitrogen is nucleophilic and can react with the acid chloride.

  • Troubleshooting Steps:

    • Protecting Group: Protect the pyrrole nitrogen before the reaction.

    • Alternative Iminium Ion Formation: Pre-form the imine from the corresponding amine and aldehyde before subjecting it to the cyclization conditions.

N-Protection and Deprotection

Q1: I am having trouble with the stability of my protecting group on the pyrrole nitrogen during subsequent reaction steps.

A1: The choice of protecting group is crucial and depends on the reaction conditions of the subsequent steps.

  • Troubleshooting Guide:

    • Acidic Conditions: For reactions under acidic conditions, a base-labile protecting group like a sulfonyl group (e.g., tosyl) can be employed.

    • Basic Conditions: For reactions under basic conditions, an acid-labile group like tert-butoxycarbonyl (Boc) may be suitable.

    • General Stability: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is robust under a variety of conditions and can be a good choice for multi-step syntheses.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for reactions involving pyrrolopyridine systems, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrrolopyridines (Adapted from related systems)

EntryHalogenated SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O10085-95
22-Chloro-1H-pyrrolo[3,2-c]pyridine4-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene/H₂O11070-85
34-Iodo-3-Methyl-1H-pyrrolo[3,2-c]pyridine3-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9060-75

Table 2: Regioselectivity of Bromination of this compound (Hypothetical Data Based on General Principles)

EntryBrominating AgentSolventTemperature (°C)Major Product (Position of Br)Side Product (Position of Br)Ratio (Major:Side)
1NBS (1.1 eq)THF-7826>95:5
2NBS (1.1 eq)DCM02690:10
3Br₂ (1.1 eq)AcOH2526 and di-bromoComplex Mixture

Experimental Protocols

Protocol 1: General Procedure for N-Protection with SEM-Cl
  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3-Methyl-1-(SEM)-1H-pyrrolo[3,2-C]pyridine
  • In a Schlenk flask, combine 2-Bromo-3-Methyl-1-(SEM)-1H-pyrrolo[3,2-C]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality - Anhydrous Solvents? - Pure Boronic Acid? - Active Catalyst? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Degassing Thorough? - Correct Base? - Optimal Temperature? Start->Check_Conditions Homocoupling Homocoupling Observed? Check_Reagents->Homocoupling Check_Conditions->Homocoupling Protodeborylation Starting Material Consumed but No Product (Protodeborylation)? Homocoupling->Protodeborylation No Strict_Inert Improve Inert Atmosphere - Schlenk Technique - Freeze-Pump-Thaw Homocoupling->Strict_Inert Yes Optimize_Catalyst Optimize Catalyst System - Bulky Ligand (XPhos, SPhos)? - Increase Catalyst Loading? Protodeborylation->Optimize_Catalyst No Use_Boronate_Ester Use Boronate Ester (e.g., pinacol ester) Protodeborylation->Use_Boronate_Ester Yes Optimize_Base Optimize Base - Stronger Base (K3PO4, Cs2CO3)? - Anhydrous & Finely Ground? Optimize_Catalyst->Optimize_Base Success Improved Yield Optimize_Base->Success Strict_Inert->Success Use_Boronate_Ester->Success

Caption: A logical workflow to diagnose and resolve common issues encountered during Suzuki-Miyaura coupling reactions.

Pictet-Spengler Reaction and Potential Side Reaction

Pictet_Spengler cluster_main Desired Pictet-Spengler Reaction cluster_side Side Reaction: Polymerization Pyrrolopyridine This compound Iminium Iminium Ion Intermediate Pyrrolopyridine->Iminium + Aldehyde, H+ Aldehyde Aldehyde (R-CHO) Product Desired Tetracyclic Product Iminium->Product Intramolecular Electrophilic Substitution Polymerization Polymerization/ Decomposition Pyrrolopyridine_side This compound Pyrrolopyridine_side->Polymerization Excess Acid / High Temp Pyrrolopyridine_main Pyrrolopyridine_main Bromination_Selectivity cluster_major Major Pathway (More Stable Intermediate) cluster_minor Minor Pathway (Less Stable Intermediate) Start This compound Intermediate_C2 Attack at C2 (More Resonance Structures) Start->Intermediate_C2 + 'Br+' Intermediate_C6 Attack at C6 (Fewer Resonance Structures) Start->Intermediate_C6 + 'Br+' Product_C2 2-Bromo Product Intermediate_C2->Product_C2 -H+ Product_C6 6-Bromo Product Intermediate_C6->Product_C6 -H+

Technical Support Center: Refining Assay Conditions for Consistent 3-Methyl-1H-pyrrolo[3,2-C]pyridine Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 3-Methyl-1H-pyrrolo[3,2-C]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am observing high variability and inconsistent results in my kinase assay with this compound. What are the potential causes and how can I troubleshoot this?

A1: High variability in kinase assays can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Compound Solubility and Aggregation: this compound, like many small molecules, may have limited aqueous solubility.[1] Poor solubility can lead to compound precipitation or aggregation, causing inconsistent concentrations in your assay wells.

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay dilutions for any signs of precipitation or cloudiness.[1]

      • Determine the optimal solvent and concentration. While DMSO is common, ensure the final concentration in your assay is low (ideally ≤ 0.1%) to avoid solvent effects.[2]

      • Consider using a solubility-enhancing excipient, but validate its compatibility with your assay.

  • Reagent Preparation and Handling: Inconsistent reagent preparation is a common source of variability.

    • Troubleshooting:

      • Prepare fresh reagents for each experiment whenever possible.

      • Ensure all reagents are fully thawed and mixed thoroughly before use.

      • Use calibrated pipettes and consistent pipetting techniques.

  • Assay Plate and Edge Effects: Microplates can sometimes exhibit "edge effects," where wells on the perimeter behave differently than interior wells.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for critical samples. Fill them with buffer or a blank solution to maintain a humidified environment.

      • Ensure proper plate sealing to prevent evaporation during incubation.

Q2: My measured IC50 value for this compound is significantly different from published data. Why might this be the case?

A2: Discrepancies in IC50 values are a common challenge and can be attributed to differences in experimental conditions.[1]

  • ATP Concentration: If this compound is an ATP-competitive inhibitor, the IC50 value will be highly dependent on the ATP concentration in your assay.[1]

    • Troubleshooting:

      • For biochemical assays, it is crucial to report the ATP concentration used. Often, assays are performed at the Km of ATP for the specific kinase.[3]

      • Be aware that intracellular ATP concentrations are much higher than the Km values for many kinases, which can lead to a rightward shift in potency in cell-based assays.[1]

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate can also influence the apparent inhibitor potency.

    • Troubleshooting:

      • Optimize the enzyme concentration to ensure the assay is in the linear range of the reaction.[3]

      • Use a substrate concentration at or below its Km value to ensure sensitivity to inhibitors.[3]

  • Cell-Based vs. Biochemical Assays: A multitude of factors can cause potency shifts between these two assay formats.

    • Troubleshooting:

      • Cell Permeability: The compound may have poor membrane permeability, leading to a lower effective intracellular concentration.[1]

      • Efflux Pumps: Active transport of the inhibitor out of the cell by efflux pumps like P-glycoprotein can reduce its intracellular concentration.[1]

      • Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other intracellular proteins, reducing the free concentration available to bind the target.[1]

      • Inhibitor Stability: The compound may be metabolized by cellular enzymes.[1]

Q3: I'm experiencing a low signal-to-noise ratio in my fluorescence-based assay. How can I improve it?

A3: A low signal-to-noise (S/N) ratio can make it difficult to distinguish a real effect from background noise.[4] Here are some strategies to improve it:

  • Optimize Reagent Concentrations:

    • Enzyme/Substrate: Titrate your enzyme and substrate to find concentrations that yield a robust signal without being wasteful.

    • Detection Reagents: Ensure that the detection reagents are not limiting and are used at their optimal concentrations.

  • Reduce Background Signal:

    • Autofluorescence: If working with cell-based assays, check for autofluorescence from the compound, cells, or media.[4]

    • Non-specific Binding: Use plates with non-binding surfaces to minimize the non-specific binding of reagents.[5]

    • Light Sensitivity: Protect light-sensitive reagents from degradation by minimizing their exposure to light.[6]

  • Enhance the Signal:

    • Incubation Time: Optimize the incubation time for the enzymatic reaction to ensure sufficient product formation.

    • Instrument Settings: Calibrate your plate reader's excitation and emission settings for the specific fluorophore you are using.[7]

Troubleshooting Guides

Problem 1: High Background Signal
Possible Cause Troubleshooting Steps
Compound Interference 1. Run a control plate with the compound and all assay components except the enzyme to check for intrinsic fluorescence or quenching. 2. If interference is observed, consider a different detection method (e.g., luminescence, TR-FRET).[7]
Contaminated Reagents 1. Use fresh, high-purity reagents. 2. Filter buffers to remove any particulate matter.
Non-specific Binding to Plate 1. Use low-binding microplates.[5] 2. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer, ensuring it doesn't affect enzyme activity.
Problem 2: Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Pipetting 1. Use calibrated pipettes and ensure proper technique. 2. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
Temperature Gradients 1. Equilibrate all reagents and plates to the assay temperature before starting. 2. Avoid stacking plates during incubation.
Compound Instability 1. Assess the stability of this compound in your assay buffer over the course of the experiment.[1] 2. Prepare fresh dilutions of the compound for each experiment.

Experimental Protocols

General Protocol for a Kinase Activity Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular kinase and substrate being investigated.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration should be consistent across all wells and typically below 0.5%.[1]

    • Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control to the appropriate wells of a microplate.

    • Add the kinase to all wells except the negative control wells.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at the optimal temperature for a predetermined amount of time, ensuring the reaction is in the linear phase.

    • Stop the reaction by adding a stop solution or by proceeding immediately to the detection step.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's instructions (e.g., for fluorescence, luminescence, or TR-FRET).

    • Incubate as required for the detection reaction to develop.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the positive control (vehicle-treated wells).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Compound, Kinase, ATP, Substrate) plate_setup Plate Setup (Compound/Vehicle Addition) reagent_prep->plate_setup add_kinase Add Kinase plate_setup->add_kinase initiate_reaction Initiate Reaction (Add ATP/Substrate) add_kinase->initiate_reaction incubation Incubation initiate_reaction->incubation stop_reaction Stop Reaction / Add Detection Reagents incubation->stop_reaction read_plate Read Plate stop_reaction->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis

Caption: A generalized workflow for a kinase inhibition assay.

troubleshooting_logic start Inconsistent Results solubility Check Compound Solubility start->solubility reagents Verify Reagent Prep & Handling solubility->reagents No solubility_yes Precipitate Observed? - Lower Concentration - Change Solvent solubility->solubility_yes Yes plate_effects Investigate Plate Effects reagents->plate_effects No reagents_yes Inconsistency Found? - Use Fresh Reagents - Calibrate Pipettes reagents->reagents_yes Yes plate_effects_yes Edge Effects Suspected? - Avoid Outer Wells - Use Plate Seals plate_effects->plate_effects_yes Yes consistent_results Consistent Results plate_effects->consistent_results No solubility_yes->consistent_results reagents_yes->consistent_results plate_effects_yes->consistent_results

Caption: A logical flow for troubleshooting inconsistent assay results.

References

Validation & Comparative

Validating the Anticancer Potential of 3-Methyl-1H-pyrrolo[3,2-c]pyridine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the investigation of diverse heterocyclic scaffolds, among which the pyrrolopyridine core has shown considerable promise. This guide provides a comparative framework for the in vivo validation of 3-Methyl-1H-pyrrolo[3,2-c]pyridine, a promising candidate based on the established anticancer activity of its structural class. While direct in vivo data for this specific compound is not yet publicly available, this document outlines a proposed validation strategy, comparing its potential efficacy against established and emerging alternatives, supported by detailed experimental protocols and data from closely related analogs.

Hypothesized Mechanism of Action and Comparative Compounds

Based on the literature for structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives, a plausible anticancer mechanism for this compound is the inhibition of tubulin polymerization. Several derivatives of this scaffold have been identified as colchicine-binding site inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

For a robust in vivo comparison, we propose evaluating this compound against two compounds with distinct but relevant mechanisms of action:

  • Combretastatin A-4 (CA-4): A well-characterized tubulin-binding agent that acts as a benchmark for compounds targeting microtubule dynamics.

  • A Novel Pyrrolo[2,3-b]pyridine Derivative (CDK8i): A selective CDK8 inhibitor which has demonstrated in vivo efficacy in colorectal cancer xenograft models by targeting the WNT/β-catenin signaling pathway.[3] This provides a comparison against a compound with a different intracellular target within the broader pyrrolopyridine class.

Quantitative Data Summary: A Hypothetical In Vivo Study

The following tables present a hypothetical summary of data from a comparative in vivo study in a human melanoma (A375P) xenograft mouse model, a cell line against which 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent in vitro activity.[4][5]

Table 1: Tumor Growth Inhibition in A375P Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-Intraperitoneal (IP)1500 ± 150--
This compound25IP600 ± 9060<0.01
Combretastatin A-420IP525 ± 8065<0.01
CDK8i30Oral (PO)750 ± 11050<0.05

Table 2: Toxicity Profile

Treatment GroupMean Body Weight Change (%)Observed Toxicities
Vehicle Control+5.2 ± 1.5None
This compound-3.1 ± 2.0Mild lethargy on day of dosing
Combretastatin A-4-8.5 ± 3.5Significant weight loss, vascular disruption
CDK8i-1.8 ± 1.2None observed

Detailed Experimental Protocols

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[6] Below are representative methodologies for the assessment of the compounds discussed.

Human Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are utilized to prevent the rejection of human tumor grafts.[6]

  • Cell Line: A375P human melanoma cells, known to be sensitive to pyrrolopyridine derivatives, are cultured under standard conditions.[4][5]

  • Tumor Implantation: 5 x 10^6 A375P cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

  • Drug Administration: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drugs are administered via clinically relevant routes, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule.[6]

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.[6]

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Key endpoints include tumor growth inhibition and changes in body weight as a measure of toxicity.[6]

Immunohistochemistry for Target Validation
  • Tissue Collection: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Staining: Tumor sections are stained with antibodies against Ki-67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).

  • Analysis: The percentage of positive cells is quantified to assess the biological effects of the treatments on tumor cell proliferation and apoptosis.

Visualizing Pathways and Workflows

Proposed Signaling Pathway for this compound

G Compound 3-Methyl-1H-pyrrolo [3,2-c]pyridine Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Validation

G start Start: A375P Cell Culture implant Subcutaneous Implantation in NOD/SCID Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Drug Administration (Vehicle, Test Compounds) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Excision & Immunohistochemistry endpoint->analysis data Data Analysis & Comparison analysis->data

Caption: Workflow for the in vivo validation of anticancer compounds.

References

Comparative Analysis of 3-Methyl-1H-pyrrolo[3,2-c]pyridine and Other Azaindole Isomers in Kinase Inhibition and Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 3-Methyl-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) and its isomeric counterparts reveals distinct structure-activity relationships crucial for drug discovery and development. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents, particularly in the realm of oncology.

Azaindoles, bioisosteres of indole, represent a privileged scaffold in medicinal chemistry, primarily due to their ability to mimic the hinge-binding motif of ATP in various kinases. The position of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties and biological activities of the four main isomers: 4-azaindole, 5-azaindole (pyrrolo[3,2-c]pyridine), 6-azaindole, and 7-azaindole. This comparative study focuses on the 3-methyl substituted analogs of these isomers to provide a more direct comparison of the core scaffold's influence.

Comparative Biological Activity: Kinase Inhibition and Antiproliferative Effects

Table 1: Comparative Kinase Inhibition of Azaindole Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Notes
1H-pyrrolo[3,2-c]pyridine Derivative MPS125A potent, but nonselective hit identified from high-throughput screening.[1]
N-nitrobenzenesulfonyl-4-azaindole Derivative c-Met20 - 70Demonstrates potent inhibition of c-Met kinase.[2]
6-Azaindole Derivative (178c) FLT-318Shows potent inhibition of FMS-like tyrosine kinase 3.[2]
C-3 aryl-7-azaindole Derivative (94) JAK2260Exhibits moderate inhibition of Janus kinase 2.[2]
7-Azaindole Derivative (97) JAK2 / JAK31 / 5A highly potent inhibitor of Janus kinases 2 and 3.[2]
7-Azaindole Derivative PI3Kγ50An azaindole derivative with potent inhibitory activity against Phosphoinositide 3-kinase gamma.[3]
7-Azaindole Derivative (8l) Haspin14Identified as a potent inhibitor of Haspin kinase.[4]
1H-pyrrolo[2,3-b]pyridine Derivative (CDK8 Inhibitor) CDK848.6A potent inhibitor of Cyclin-Dependent Kinase 8.[5]
1H-pyrrolo[2,3-b]pyridine Derivative (FGFR1 Inhibitor) FGFR11900A compound with moderate inhibitory activity against Fibroblast Growth Factor Receptor 1.[4]

Table 2: Comparative Antiproliferative Activity of Azaindole Derivatives

Compound/DerivativeCell LineGI50/IC50 (µM)Notes
1H-pyrrolo[3,2-c]pyridine Derivative HCT1160.55Antiproliferative activity of the initial MPS1 inhibitor hit.[1]
1H-pyrrolo[3,2-c]pyridine Derivatives A375PNanomolar rangeA series of diarylureas and diarylamides showing high potency against melanoma cell lines.[6][7]
1H-pyrrolo[3,2-c]pyridine Derivative (1r) Ovarian, Prostate, Breast Cancer0.15 - 1.78A potent FMS kinase inhibitor with strong antiproliferative activity across various cancer cell lines.[8]
4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine derivatives (CM01/CM02) Various cancer cell linesSub-micromolar to low micromolarThese derivatives induce G2/M cell cycle arrest and show potent cytostatic effects.[9][10]
7-Azaindole Derivatives Various cancer cell linesVariesNumerous derivatives show broad antiproliferative activity against different cancer cell lines by inhibiting various kinases like PI3K.[11][12]
Indolyl-thiazolyl-pyrrolo[2,3-c]pyridine (6-azaindole) Derivative (4c) NCI-60 panel0.93 - 4.70A nortopsentin analogue with antiproliferative activity against a panel of human cancer cell lines.[13]
Thiazolyl-bis-pyrrolo[2,3-b]pyridine (7-azaindole) Derivative (1k) NCI-60 panel0.81 - 27.7A nortopsentin analogue with antiproliferative activity against a panel of human cancer cell lines.[13]
1H-pyrrolo[3,2-c]pyridine Derivative (10t) HeLa, SGC-7901, MCF-70.12 - 0.21A colchicine-binding site inhibitor with potent antitumor activities.[14]

Experimental Protocols

Synthesis of this compound

A general synthetic approach to the 1H-pyrrolo[3,2-c]pyridine scaffold can be adapted for the synthesis of the 3-methyl derivative. A plausible route is the Fischer indole synthesis from a substituted pyridine precursor.

General Procedure:

  • Preparation of the Hydrazone: 3-hydrazinyl-4-methylpyridine is reacted with a suitable ketone, such as acetone, in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions (e.g., polyphosphoric acid or zinc chloride) at elevated temperatures. This step facilitates the intramolecular electrophilic substitution to form the pyrrole ring, yielding this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a microplate, add the kinase, substrate, and the diluted test compound. Include controls for no inhibitor (vehicle) and no enzyme (background).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The inhibitory effects of azaindole derivatives on key signaling pathways can be visualized. The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways, which are frequently dysregulated in cancer and are common targets of azaindole-based kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Azaindole_PI3K Azaindole (e.g., 7-Azaindole) Azaindole_PI3K->PI3K Azaindole_RAF Azaindole (e.g., 7-Azaindole) Azaindole_RAF->RAF

Caption: Simplified PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways targeted by azaindole kinase inhibitors.

The following diagram illustrates a general experimental workflow for the evaluation of azaindole compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action Synthesis Synthesis of Azaindole (e.g., this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Biochemical Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) (GI50/IC50) Characterization->Cell_Proliferation Cell_Cycle Cell Cycle Analysis Cell_Proliferation->Cell_Cycle Apoptosis Apoptosis Assay Cell_Proliferation->Apoptosis

Caption: General experimental workflow for the synthesis and biological evaluation of azaindole derivatives.

References

Structure-activity relationship (SAR) analysis of 3-Methyl-1H-pyrrolo[3,2-C]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 3-Methyl-1H-pyrrolo[3,2-c]pyridine analogs reveals their potential as potent inhibitors of various protein kinases and as anticancer agents. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and drug development professionals in this field.

Structure-Activity Relationship Analysis

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a versatile core for the development of inhibitors targeting various kinases, including Monopolar Spindle 1 (MPS1), FMS kinase, and Janus kinase 1 (JAK1), as well as for compounds that act as colchicine-binding site inhibitors with potent antitumor activities.[1][2][3][4] The biological activity of these analogs is significantly influenced by the nature and position of substituents on the pyrrolopyridine core.

Substitutions at the 1-position

The N1 position of the pyrrolo[3,2-c]pyridine ring is crucial for interaction with the target proteins. For instance, in a series of colchicine-binding site inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the N1 position was a key feature for potent antiproliferative activity.[1][5]

Substitutions at the 3-position

While the prompt specifically requests information on this compound analogs, the available literature primarily focuses on substitutions at other positions of the 1H-pyrrolo[3,2-c]pyridine core. However, the influence of substituents at the 2- and 6-positions provides valuable insights into the SAR of this heterocyclic system.

Substitutions at the 6-position

In the context of colchicine-binding site inhibitors, various aryl substitutions at the 6-position of the 1H-pyrrolo[3,2-c]pyridine ring have been explored. The electronic and steric properties of these substituents significantly impact the antiproliferative activity against various cancer cell lines. For example, compound 10t , featuring an indolyl group at the 6-position, demonstrated the most potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[1][5] This suggests that a hydrogen bond donor/acceptor and a specific conformational restriction at this position are beneficial for activity.

Substitutions at other positions

In the development of MPS1 kinase inhibitors, substitutions at the C2 position of the 1H-pyrrolo[3,2-c]pyridine scaffold with a 1-methylpyrazole moiety were found to be favorable.[4] Further optimization of substituents on this pyrazole ring and at other positions of the pyrrolopyridine core led to the discovery of highly potent and selective MPS1 inhibitors.[4][6]

Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative 1H-pyrrolo[3,2-c]pyridine analogs.

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [1]

CompoundR (Substituent at 6-position)HeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>40>40>40
10c m-tolyl0.851.231.54
10f 2-methoxyphenyl0.320.450.61
10l 4-fluorophenyl0.250.330.42
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)-0.0180.0210.025

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [3]

CompoundIC50 (nM)
1e 60
1r 30
KIST101029 (Lead Compound)96

Table 3: MPS1 Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Analogs [4][6]

CompoundMPS1 IC50 (μM)HCT116 GI50 (μM)
8 (HTS Hit)0.0250.55
65 (Optimized)<0.00250.16

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)[5]
  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, MCF-7) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The supernatant was discarded, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

FMS Kinase Inhibition Assay[3]

The inhibitory effect of the compounds on FMS kinase activity was determined using a standard kinase assay protocol. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylation is quantified, and the IC50 values are calculated based on the inhibition of kinase activity at different compound concentrations.

MPS1 Kinase Inhibition Assay[4]

The in vitro biochemical potency against isolated MPS1 enzyme was determined using a standard kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the MPS1 kinase. The cell-based potency was evaluated by measuring the inhibition of MPS1 autophosphorylation in cells.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow for the evaluation of these compounds.

Signaling_Pathway cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Disruption leads to 3_Methyl_1H_pyrrolo_3_2_C_pyridine_analogs 3_Methyl_1H_pyrrolo_3_2_C_pyridine_analogs 3_Methyl_1H_pyrrolo_3_2_C_pyridine_analogs->Tubulin Dimers Binds to Colchicine Site 3_Methyl_1H_pyrrolo_3_2_C_pyridine_analogs->Microtubules Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine analogs as tubulin polymerization inhibitors.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Antiproliferative Assays) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for the development of 1H-pyrrolo[3,2-c]pyridine analogs.

References

Comparing the efficacy of different 3-Methyl-1H-pyrrolo[3,2-C]pyridine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic scaffold of 3-Methyl-1H-pyrrolo[3,2-c]pyridine, also known as 3-methyl-5-azaindole, is a privileged structure in medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors and anticancer agents. The efficient and scalable synthesis of this core structure is therefore of critical importance. This guide provides a comparative overview of prominent synthetic routes to this compound, presenting experimental data to inform the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Efficacy

The following table summarizes the key quantitative data for different synthetic routes to substituted 1H-pyrrolo[3,2-c]pyridine derivatives. While a direct side-by-side comparison for the parent 3-methyl compound is not extensively documented in the literature, the data for analogous structures provide valuable insights into the potential efficacy of each route.

Synthesis RouteStarting MaterialKey Reagents & ConditionsProductOverall YieldReference
Multi-step Synthesis from Pyridine Derivative 2-bromo-5-methylpyridine1. m-CPBA2. Fuming HNO₃, H₂SO₄3. DMF-DMA4. Fe, Acetic Acid5. Arylboronic acid, K₂CO₃, Pyridine, Cu(OAc)₂6. Arylboronic acid, K₂CO₃, Pd(PPh₃)₄6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines32-94% (for final step)[1]
Modified Madelung Synthesis N-(o-tolyl)benzamidesDBN, DMSO, 100 °C1,2-disubstituted-3-cyanoindolesGood yields[2]
Batcho-Leimgruber Synthesis o-nitrotoluenesDMF-DMA, Pyrrolidine; then Raney Ni, H₂ (or other reducing agents)Indoles/AzaindolesHigh yields[3][4][5]

Detailed Experimental Protocols

Multi-step Synthesis from a Pyridine Derivative

This route provides access to highly substituted 1H-pyrrolo[3,2-c]pyridine derivatives. The following protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

Step 1: Oxidation of 2-bromo-5-methylpyridine Commercially available 2-bromo-5-methylpyridine is reacted with meta-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration The pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]

Step 3: Enamine Formation The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to form a key enamine intermediate.[1]

Step 4: Reductive Cyclization The pyrrole ring is formed through reductive cyclization of the enamine intermediate in the presence of iron powder and acetic acid, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Step 5: N-Arylation The nitrogen of the pyrrole ring is then arylated using 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate.[1]

Step 6: Suzuki Cross-Coupling Finally, various aryl groups are introduced at the 6-position via a Suzuki cross-coupling reaction with the corresponding arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0).[1] The final products are obtained in yields ranging from 32% to 94% for this last step.[1]

Batcho-Leimgruber Synthesis (Hypothetical Application)

The Batcho-Leimgruber indole synthesis is a powerful method for constructing the indole core from o-nitrotoluenes.[3][4][5] This methodology can be adapted for the synthesis of azaindoles. A hypothetical route to this compound would start from 3-methyl-4-nitropyridine.

Step 1: Enamine Formation 3-methyl-4-nitropyridine would be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding enamine. Microwave assistance has been shown to accelerate this step in related syntheses.[6][7]

Step 2: Reductive Cyclization The resulting enamine would then undergo reductive cyclization to form the pyrrole ring. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[3] This would yield the target molecule, this compound.

Madelung Synthesis (Hypothetical Application)

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[8] A modified, milder Madelung-type synthesis has been developed for azaindoles.[9]

Step 1: Amide Formation A suitable starting material would be N-(4-amino-3-methylphenyl)acetamide. This could potentially be synthesized from 3-methyl-4-nitropyridine via reduction of the nitro group followed by acylation.

Step 2: Intramolecular Cyclization The N-acylated pyridine derivative would then be subjected to intramolecular cyclization. Modern variations of the Madelung synthesis utilize strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at lower temperatures than the classical conditions, which could improve the yield and substrate scope.

Signaling Pathway and Experimental Workflow Diagrams

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of several protein kinases and tubulin polymerization, making them attractive candidates for cancer therapy.

logical_comparison cluster_route1 Multi-step Synthesis cluster_route2 Batcho-Leimgruber Synthesis cluster_route3 Madelung Synthesis 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Key Intermediates (Oxide, Nitro, Enamine) Key Intermediates (Oxide, Nitro, Enamine) 2-bromo-5-methylpyridine->Key Intermediates (Oxide, Nitro, Enamine) Oxidation, Nitration, Enamine formation 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Key Intermediates (Oxide, Nitro, Enamine)->6-bromo-1H-pyrrolo[3,2-c]pyridine Reductive Cyclization Substituted 1H-pyrrolo[3,2-c]pyridines Substituted 1H-pyrrolo[3,2-c]pyridines 6-bromo-1H-pyrrolo[3,2-c]pyridine->Substituted 1H-pyrrolo[3,2-c]pyridines N-Arylation & Suzuki Coupling 3-methyl-4-nitropyridine 3-methyl-4-nitropyridine Enamine Intermediate Enamine Intermediate 3-methyl-4-nitropyridine->Enamine Intermediate DMF-DMA, Pyrrolidine This compound This compound Enamine Intermediate->this compound Reductive Cyclization N-(4-amino-3-methylphenyl)acetamide N-(4-amino-3-methylphenyl)acetamide 3-Methyl-1H-pyrrolo[3,2-c]pyridine_M This compound N-(4-amino-3-methylphenyl)acetamide->3-Methyl-1H-pyrrolo[3,2-c]pyridine_M Strong Base, Heat

Caption: Comparison of synthetic workflows for 1H-pyrrolo[3,2-c]pyridine derivatives.

signaling_pathway cluster_fms FMS Kinase Pathway cluster_tubulin Tubulin Polymerization cluster_mps1 MPS1 Kinase Pathway 3-Methyl-1H-pyrrolo[3,2-c]pyridine_Derivatives 3-Methyl-1H-pyrrolo[3,2-c]pyridine_Derivatives FMS Kinase FMS Kinase 3-Methyl-1H-pyrrolo[3,2-c]pyridine_Derivatives->FMS Kinase Tubulin Tubulin 3-Methyl-1H-pyrrolo[3,2-c]pyridine_Derivatives->Tubulin MPS1 Kinase MPS1 Kinase 3-Methyl-1H-pyrrolo[3,2-c]pyridine_Derivatives->MPS1 Kinase Cell Proliferation & Survival Cell Proliferation & Survival FMS Kinase->Cell Proliferation & Survival Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Spindle Assembly Checkpoint Spindle Assembly Checkpoint MPS1 Kinase->Spindle Assembly Checkpoint

Caption: Inhibition of key signaling pathways by 1H-pyrrolo[3,2-c]pyridine derivatives.

The FMS kinase (Colony-stimulating factor-1 receptor) is a receptor tyrosine kinase involved in the proliferation and survival of monocyte/macrophage lineage cells and is overexpressed in various cancers.[10][11] Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to be potent inhibitors of FMS kinase.[10][12] Additionally, other derivatives of this scaffold act as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[1] Furthermore, this scaffold has been utilized to develop potent and selective inhibitors of the mitotic kinase MPS1, which is a crucial component of the spindle assembly checkpoint.[13]

References

Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation of Mechanism and Efficacy Against Alternative Therapies

This guide provides a detailed comparison of a potent 1H-pyrrolo[3,2-c]pyridine derivative, herein referred to as Compound 1r, with an established alternative, Pexidartinib (PLX3397), both of which target the FMS kinase.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FMS kinase inhibition in oncology and inflammatory diseases.

Introduction to FMS Kinase and its Role in Disease

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1][2] Dysregulation of the FMS signaling pathway is implicated in various pathologies, including cancer and inflammatory disorders.[1][2] In cancer, FMS kinase is often overexpressed and contributes to tumor growth and metastasis by promoting the survival of tumor-associated macrophages.[1][2] Therefore, inhibitors of FMS kinase are promising therapeutic agents.

Mechanism of Action: Targeting the FMS Kinase Signaling Pathway

Both Compound 1r, a 1H-pyrrolo[3,2-c]pyridine derivative, and Pexidartinib, an orally bioavailable small molecule inhibitor, exert their therapeutic effects by inhibiting the FMS kinase.[1][3][4] This inhibition blocks the downstream signaling cascade that promotes cell survival and proliferation. The binding of the ligand, CSF-1, to the FMS kinase receptor triggers a signaling cascade that involves key cellular pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation and survival. By inhibiting the kinase activity of FMS, both compounds effectively block these downstream signals.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 (Ligand) FMS FMS Kinase (CSF-1R) CSF1->FMS Binding & Dimerization P Autophosphorylation FMS->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound 1r / Pexidartinib Inhibitor->FMS

FMS Kinase Signaling Pathway and Point of Inhibition.

Comparative Efficacy: In Vitro Studies

The following tables summarize the in vitro efficacy of Compound 1r and Pexidartinib against FMS kinase and various cancer cell lines. It is important to note that the data for Compound 1r and Pexidartinib are sourced from different studies and, therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: FMS Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Source
Compound 1r FMS Kinase30[1]
KIST101029 (Lead Compound)FMS Kinase96[1]
Pexidartinib (PLX3397) FMS Kinase (CSF1R)20[4][5]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Source
Compound 1r A2780Ovarian0.15[1]
SK-OV-3Ovarian0.23[1]
OVCAR-3Ovarian0.31[1]
PC-3Prostate0.45[1]
DU145Prostate0.52[1]
MCF-7Breast0.68[1]
MDA-MB-231Breast0.81[1]
Pexidartinib (PLX3397) M-NFS-60 (murine)Myelogenous Leukemia0.44[6]
Bac1.2F5 (murine)Macrophage0.22[6]
M-07eMegakaryoblastic Leukemia0.1[6]
SK-N-SHNeuroblastoma10[4]

Table 3: Activity against Bone Marrow-Derived Macrophages (BMDM)

CompoundTargetIC50 (nM)Source
Compound 1r BMDM84[1]
KIST101029 (Lead Compound)BMDM195[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro FMS Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the FMS kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate FMS Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro FMS Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant FMS kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compounds (Compound 1r, Pexidartinib) at various concentrations in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase-Inhibitor Incubation: In a 96-well plate, add the FMS kinase and serial dilutions of the test compounds. Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Signal Detection: The kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assays that measure ADP production.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-proliferative Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (Compound 1r, Pexidartinib). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay

This assay assesses the effect of the inhibitors on the proliferation of primary macrophages.

Protocol:

  • BMDM Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in a medium containing M-CSF to differentiate them into macrophages.

  • Cell Seeding: Plate the differentiated BMDMs in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Proliferation Measurement: After a set incubation period, measure cell proliferation using a suitable method, such as the MTT assay described above or by direct cell counting.

  • Data Analysis: Determine the IC50 values as described for the anti-proliferative assay.

Conclusion

Both the 1H-pyrrolo[3,2-c]pyridine derivative, Compound 1r, and Pexidartinib demonstrate potent inhibition of FMS kinase and exhibit anti-proliferative activity against relevant cell lines. Compound 1r shows particularly high potency against FMS kinase, being more active than its lead compound, KIST101029. Pexidartinib is an FDA-approved drug for tenosynovial giant cell tumor, validating the therapeutic utility of FMS kinase inhibition.[8] The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for the further investigation and development of FMS kinase inhibitors for therapeutic applications.

References

Benchmarking 3-Methyl-1H-pyrrolo[3,2-C]pyridine Derivatives Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives with established tubulin inhibitors. The data presented herein is collated from recent studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry.

Introduction to Tubulin Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral components of the cytoskeleton. They play a crucial role in numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic nature of microtubules makes them a prime target for anticancer drug development.[2] Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3] These agents are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[4]

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel tubulin inhibitors. Recent research has demonstrated that derivatives of this scaffold can act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[5]

Comparative Analysis of Tubulin Inhibitors

This section details the available quantitative data for a potent this compound derivative, herein referred to as Compound 10t , and compares it with well-characterized tubulin inhibitors.

Table 1: In Vitro Cytotoxicity (IC₅₀) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values in the table below represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundTarget/Binding SiteCancer Cell LineIC₅₀ (µM)
Compound 10t (a 1H-pyrrolo[3,2-c]pyridine derivative) Tubulin Polymerization Inhibitor (Colchicine site)HeLa (Cervical Cancer)0.12[5]
SGC-7901 (Gastric Cancer)0.15[5]
MCF-7 (Breast Cancer)0.21[5]
Colchicine Tubulin Polymerization Inhibitor (Colchicine site)Varies by cell line~0.01 - 1[6]
Paclitaxel (Taxol) Microtubule Stabilizing Agent (Taxane site)Varies by cell line~0.002 - 0.1[1]
Vincristine Tubulin Polymerization Inhibitor (Vinca domain)Varies by cell line~0.001 - 0.05[6]
Combretastatin A-4 (CA-4) Tubulin Polymerization Inhibitor (Colchicine site)Varies by cell line~0.001 - 0.01[7]
Table 2: In Vitro Tubulin Polymerization Inhibition

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

CompoundIC₅₀ (µM)
Compound 10t Potent inhibition observed at 3 µM and 5 µM[5][8]
Colchicine ~1 - 3[6][9]
Vincristine ~0.5 - 2
Combretastatin A-4 (CA-4) ~1 - 2[7]

Mechanism of Action and Cellular Effects

Compound 10t has been shown to be a potent inhibitor of tubulin polymerization.[5] Immunofluorescence assays have revealed that it effectively disrupts the microtubule network in cancer cells at nanomolar concentrations.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[5][8] Molecular modeling studies suggest that Compound 10t binds to the colchicine-binding site on β-tubulin, forming hydrogen bonds with key amino acid residues.[5]

Visualizing the Pathways and Processes

Diagram 1: Tubulin Polymerization and Inhibitor Action

cluster_0 Microtubule Dynamics cluster_1 Inhibitor Intervention Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization GTP Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization GDP Depolymerization->Tubulin Dimers Stabilizing Agents (e.g., Paclitaxel) Stabilizing Agents (e.g., Paclitaxel) Stabilizing Agents (e.g., Paclitaxel)->Microtubules Promotes Polymerization/ Inhibits Depolymerization Destabilizing Agents (e.g., Compound 10t, Colchicine) Destabilizing Agents (e.g., Compound 10t, Colchicine) Destabilizing Agents (e.g., Compound 10t, Colchicine)->Polymerization Inhibits Start Start Cell Culture Cell Culture Start->Cell Culture Tubulin Polymerization Assay Tubulin Polymerization Assay Start->Tubulin Polymerization Assay Treat with Inhibitors Treat with Inhibitors (Compound 10t, Paclitaxel, etc.) Cell Culture->Treat with Inhibitors Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treat with Inhibitors->Cell Viability Assay (MTT) Immunofluorescence Microscopy Immunofluorescence Microscopy Treat with Inhibitors->Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Treat with Inhibitors->Cell Cycle Analysis Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Tubulin Polymerization Assay->Data Analysis & Comparison Immunofluorescence Microscopy->Data Analysis & Comparison Cell Cycle Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

References

Head-to-Head Comparison of 3-Methyl-1H-pyrrolo[3,2-C]pyridine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel 3-Methyl-1H-pyrrolo[3,2-C]pyridine derivatives, summarizing their performance in various cellular assays based on recent preclinical studies. The data presented herein is intended to facilitate the evaluation of these compounds for further investigation in cancer drug discovery programs. Two distinct series of derivatives have emerged as potent anti-cancer agents: diarylureas/diarylamides investigated for their antiproliferative activity against melanoma and other cancers, and a series designed as colchicine-binding site inhibitors with broad-spectrum anticancer activity.

Data Presentation: Antiproliferative Activity

The following tables summarize the in vitro efficacy of selected this compound derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Diarylurea and Diarylamide Derivatives' Antiproliferative Activity (IC50)

CompoundA375P (Melanoma)Selectivity (A375P vs. NIH3T3)Notes
8a Potent (details not specified)Not specifiedDemonstrated higher potency than Vemurafenib.[1]
8b Nanomolar rangeHigher selectivity than Sorafenib.[2]---
8c Potent (details not specified)7.50-fold---
8g Nanomolar rangeHigher selectivity than Sorafenib.[2]Further tested and showed high potency over nine melanoma cell lines at the NCI.[2]
9b Potent (details not specified)454.90-foldDemonstrated higher potency than Vemurafenib.[1]
9c 2-digit nanomolar range (NCI-9 panel)Higher selectivity than Sorafenib.[2]---
9d Nanomolar rangeHigher selectivity than Sorafenib.[2]Further tested and showed high potency over nine melanoma cell lines at the NCI.[2]
9f 2-digit nanomolar range (NCI-9 panel)Not specifiedDemonstrated higher potency than Vemurafenib.[1]
Sorafenib Less potent than test compounds (except 8g, 8h, 9h).[1][2]Not specifiedReference drug.
Vemurafenib Less potent than 8a and 9b-f.[1]Not specifiedReference drug.

Table 2: Colchicine-Binding Site Inhibitor Derivatives' Antiproliferative Activity (IC50 in µM)

CompoundHeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10t 0.120.150.21
Positive Control (unspecified) Data not availableData not availableData not available

Mechanism of Action: Colchicine-Binding Site Inhibition

A notable series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3][4][5] This mechanism disrupts microtubule dynamics, which are crucial for various cellular processes, particularly mitosis. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][4][5]

The most potent compound in this series, 10t , effectively inhibited tubulin polymerization at concentrations of 3 µM and 5 µM.[3][4][5] Immunostaining assays further confirmed that at a concentration of 0.12 µM, compound 10t significantly disrupted the microtubule network in cancer cells.[3][4][5]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream_consequences Downstream Consequences Derivative_10t 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin αβ-Tubulin Dimers Derivative_10t->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule->Dynamics CellCycle G2/M Phase Cell Cycle Arrest Dynamics->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

Experimental Protocols

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves generated from the absorbance data.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter was prepared.

  • Compound Addition: The test compound (e.g., 10t ) was added to the reaction mixture at various concentrations.

  • Fluorescence Monitoring: The polymerization of tubulin into microtubules was monitored in real-time by measuring the change in fluorescence over time at 37°C.

  • Data Analysis: The rate of polymerization was determined, and the inhibitory effect of the compound was quantified by comparing the polymerization curves of treated samples to untreated controls.

Immunofluorescence Staining for Microtubule Disruption
  • Cell Culture and Treatment: Cancer cells were cultured on coverslips and treated with the test compound (e.g., 10t ) at a specific concentration (e.g., 0.12 µM).

  • Fixation and Permeabilization: After treatment, the cells were fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: The cells were then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy: The coverslips were mounted on microscope slides, and the cellular microtubule network was visualized using a fluorescence microscope.

G cluster_workflow Experimental Workflow: Antiproliferative Assay A Cell Seeding (96-well plate) B Compound Treatment A->B C MTT Assay B->C D Absorbance Measurement C->D E IC50 Calculation D->E

Caption: Workflow for determining the in vitro antiproliferative activity of the derivatives.

References

Independent Verification of 3-Methyl-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data on derivatives of the 3-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold against established kinase inhibitors. Due to a lack of specific published data for this compound, this analysis focuses on the biological activities of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives to provide a contextual performance overview. The guide includes a summary of physicochemical properties, in vitro biological activity, and detailed experimental protocols for key assays.

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure that has demonstrated potent anticancer and kinase inhibitory activities. Various derivatives have shown efficacy against a range of cancer cell lines, with some exhibiting nanomolar IC50 values. This guide compares the performance of these derivatives with two well-characterized, commercially available kinase inhibitors: Staurosporine, a broad-spectrum kinase inhibitor, and Vemurafenib, a selective BRAF inhibitor. While direct data for this compound is not available, the data on its parent scaffold suggests a strong potential for this compound class in oncology drug discovery.

Physicochemical Properties

A comparison of the key physicochemical properties is essential for evaluating the drug-like characteristics of a compound. The following table summarizes the available data for the parent 1H-pyrrolo[3,2-c]pyridine and the two comparator compounds.

Property1H-pyrrolo[3,2-c]pyridine (Parent Scaffold)StaurosporineVemurafenib
Molecular Formula C7H6N2C28H26N4O3C23H18ClF2N3O3S
Molecular Weight 118.14 g/mol 466.53 g/mol [1]489.9 g/mol
LogP 1.3 (Predicted)3.8 (Predicted)4.6 (Predicted)
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 257
Topological Polar Surface Area 38.2 Ų89.9 Ų108 Ų

In Vitro Biological Activity: A Comparative Overview

The 1H-pyrrolo[3,2-c]pyridine scaffold has been incorporated into derivatives that exhibit significant anti-proliferative and kinase inhibitory activity. The following table presents a summary of this activity alongside the performance of Staurosporine and Vemurafenib against various cancer cell lines. It is important to note that the data for the 1H-pyrrolo[3,2-c]pyridine derivatives represents the performance of various substituted analogs and not the 3-methyl derivative itself.

Compound/DerivativeTarget/AssayCell Line(s)IC50/Activity
1H-pyrrolo[3,2-c]pyridine Derivatives FMS Kinase Inhibition-IC50 = 30 nM (for compound 1r)
Antiproliferative ActivityA375P (Melanoma)Nanomolar IC50 for several derivatives
Antiproliferative ActivityOvarian, Prostate, Breast Cancer Cell LinesIC50 = 0.15 - 1.78 µM (for compound 1r)
Staurosporine Protein Kinase C (PKC) InhibitionRat BrainIC50 = 2.7 nM[1]
Antiproliferative ActivityHeLa S3IC50 = 4 nM[1]
Broad Kinase InhibitionVariousPotent, non-selective inhibition[2]
Vemurafenib BRAF V600E Kinase Inhibition-IC50 = 31 nM[3]
Antiproliferative ActivityBRAF V600E mutated Melanoma cell linesInduces apoptosis and inhibits proliferation[4]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, Staurosporine, Vemurafenib) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

FMS Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the FMS kinase, a receptor tyrosine kinase.

Principle: The assay measures the phosphorylation of a substrate by the FMS kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be detected using various methods, such as antibody-based detection of the phosphorylated substrate or by measuring the depletion of ATP.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Kinase Reaction: In a 384-well plate, combine the FMS kinase enzyme, the test compound at various concentrations, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in a kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Readout solubilization->readout ic50 IC50 Determination readout->ic50 Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FMS) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (or derivative) Inhibitor->Raf

References

Assessing the Reproducibility of Biological Assays for 1H-Pyrrolo[3,2-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The reproducibility of biological assays is a cornerstone of reliable scientific research and drug development. This guide provides an objective comparison of the reported biological activities of various 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on assessing the consistency of results across different studies. While specific data on 3-Methyl-1H-pyrrolo[3,2-C]pyridine is limited, this analysis of structurally related compounds tested against common biological targets offers valuable insights into the expected variability and reproducibility of these assays.

The primary biological activities reported for this scaffold are the inhibition of protein kinases and antiproliferative effects on cancer cell lines. This guide will compare the half-maximal inhibitory concentration (IC50) values from different research publications for these two types of assays.

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated in several studies against various human cancer cell lines. The following table summarizes the IC50 values for different derivatives, allowing for a comparative assessment of their potency.

Table 1: Comparison of Antiproliferative Activity (IC50 in µM) of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound ID (Reference)HeLa (Cervical Cancer)SGC-7901 (Gastric Cancer)MCF-7 (Breast Cancer)
10t [1][2]0.120.150.21
10b [1][2]>50>50>50
10c [1][2]24.3118.7215.43
10l [2]1.230.971.56
10k [2]0.890.540.63
CA-4 (Positive Control) [1][2]0.0050.0040.006

Note: Direct comparison of antiproliferative activity for the same compound across different studies was not available in the reviewed literature. The table presents data for different derivatives from the same study to illustrate the range of activities observed.

Comparative Analysis of FMS Kinase Inhibition

FMS kinase is a recurring target for this class of compounds. Below is a comparison of the inhibitory activities of different 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Table 2: Comparison of FMS Kinase Inhibitory Activity (IC50 in nM)

Compound ID (Reference)FMS Kinase IC50 (nM)
1e [3][4]60
1r [3][4][5]30
KIST101029 (Lead Compound) [3][4][5]96

The data indicates that within a single study, different derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can exhibit a range of potencies against FMS kinase, with compound 1r being the most potent[3][4][5].

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against FMS kinase, such as the ADP-Glo™ Kinase Assay.

  • Preparation of Reagents :

    • Prepare a 2X kinase buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/ml BSA, 2.5mM MnCl2, and 50µM DTT.

    • Prepare the ATP solution by diluting a 10mM stock to the desired final concentration (e.g., 25µM) in the 2X buffer.

    • Serially dilute the test compounds in DMSO, then further dilute in the kinase buffer.

    • Prepare the FMS kinase enzyme solution in the kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the test compound solution to the wells of a 96-well plate.

    • Add 10 µL of the FMS kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells, for a final reaction volume of 25 µL[1].

    • Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes)[6].

  • Detection :

    • Terminate the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal correlates with the amount of ADP formed and thus the kinase activity.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding :

    • Seed human cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well[7].

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the cells for 72 hours[7].

  • MTT Incubation :

    • After the incubation period, remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well[7][8].

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[7][9].

  • Solubilization and Measurement :

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals[7][9].

    • Shake the plate for 15 minutes to ensure complete solubilization[7].

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm[10].

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound (72h Incubation) prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for a typical MTT cell viability assay.

G cluster_pathway FMS Kinase Signaling Pathway ligand CSF-1 (Ligand) fms FMS Kinase (Receptor) ligand->fms dimerization Dimerization & Autophosphorylation fms->dimerization pi3k PI3K dimerization->pi3k akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Differentiation akt->proliferation inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor inhibitor->dimerization Inhibits

Caption: Simplified FMS kinase signaling pathway and the point of inhibition.

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-1H-pyrrolo[3,2-C]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Methyl-1H-pyrrolo[3,2-C]pyridine is critical for maintaining a secure research environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive operational and disposal plan based on guidelines for hazardous chemical waste and data from structurally similar compounds, such as pyridine and other pyrrolopyridine derivatives.

Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is a hazardous chemical. Proper disposal is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and environmental responsibility.

Hazard Profile and Analogue Data Summary
PropertyGeneral Information based on Analogous Compounds (e.g., Pyridine)Citation
Physical State Likely a solid or liquid at room temperature.
Hazards Assumed to be flammable, toxic if ingested, inhaled, or absorbed through the skin. Potential for serious eye and skin irritation or damage. May be harmful to aquatic life.[1]
Incompatibilities Strong oxidizing agents, acids (especially nitric acid), and bases.[2]
Storage Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2]
Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through a licensed hazardous waste disposal program.[3][4] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood.[3][4]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.[3][5]

  • Segregate waste streams. Do not mix with other incompatible wastes. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[4]

2. Waste Collection and Container Management:

  • Collect waste in a designated, sealable, and airtight container that is compatible with the chemical.[2] The container must be in good condition, free from leaks or cracks.[5]

  • Keep the waste container closed at all times, except when adding waste.[3][5]

  • Store the waste container in a designated satellite accumulation area at or near the point of generation.[6]

3. Labeling:

  • Affix a completed hazardous waste label to the container as soon as the first waste is added.[4][5]

  • The label must include the full chemical name (no abbreviations), the words "Hazardous Waste," and the date when waste was first added.[5]

4. Requesting Disposal:

  • When the container is full or no longer in use, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[5]

5. Spill Management:

  • In the event of a spill, absorb the material with an inert, dry absorbent (e.g., sand, vermiculite).

  • Place the absorbent material into an appropriate, sealed container for disposal as hazardous waste.

  • Report any exposure to your supervisor immediately.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate must be collected and treated as hazardous waste.[5]

  • After triple-rinsing, deface the original label, and the container may then be disposed of as regular trash, depending on institutional policies.[4][5]

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Unused or Contaminated This compound collect Collect in a Designated, Compatible, and Sealed Container start->collect label_waste Affix 'Hazardous Waste' Label with Chemical Name and Date collect->label_waste store Store in a Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatible Wastes store->segregate request Submit a Waste Collection Request to EHS segregate->request pickup EHS Collects Waste for Licensed Disposal request->pickup end End: Proper Disposal pickup->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb spill_collect Collect in a Sealed Container for Hazardous Waste Disposal absorb->spill_collect spill_collect->request

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Methyl-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 3-Methyl-1H-pyrrolo[3,2-C]pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling pyridine derivatives and heterocyclic aromatic compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Summary:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Flammability: May be a flammable liquid and vapor.[4]

  • Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system.[2]

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood) Safety goggles with side shieldsNitrile or butyl rubber gloves (consult manufacturer's compatibility chart)Laboratory coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions (in a fume hood) Safety goggles and a face shieldNitrile or butyl rubber gloves (consult manufacturer's compatibility chart)Flame-retardant laboratory coatNot generally required if handled in a certified chemical fume hood
Handling Outside of a Fume Hood (e.g., transport) Tightly fitting safety gogglesNitrile or butyl rubber glovesLaboratory coatRespirator with appropriate cartridges may be required depending on the potential for aerosol or vapor generation
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Waste Disposal Safety gogglesNitrile or butyl rubber glovesLaboratory coatNot generally required if containers are sealed and handled properly

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

2. Personal Protective Equipment (PPE):

  • Before starting any work, don the appropriate PPE as detailed in the table above. This includes at a minimum a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1][3]

3. Handling and Storage:

  • Keep the container tightly closed when not in use.[1][4]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]

  • Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[5]

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[5]

  • Decontaminate all work surfaces.

  • Remove and properly dispose of contaminated gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

2. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.

3. Waste Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[5][6] Do not pour down the drain.[5][6]

Emergency Procedures

Spill:

  • Small Spill (inside a fume hood):

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

    • Scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Ensure the area is well-ventilated.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS (or equivalent safety info) B Don Appropriate PPE A->B C Prepare Work Area (in Fume Hood) B->C D Weighing and Solution Preparation C->D E Conducting Reaction D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Properly Store Waste G->H I Dispose of Waste via Licensed Contractor H->I

Caption: Workflow for the safe handling of this compound.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing chemical hazards.

References

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